molecular formula C10H10BrClO2 B6318475 Ethyl 3-bromo-4-chloro-5-methylbenzoate CAS No. 1564628-51-8

Ethyl 3-bromo-4-chloro-5-methylbenzoate

Cat. No.: B6318475
CAS No.: 1564628-51-8
M. Wt: 277.54 g/mol
InChI Key: RRUYKCHAMRMOBB-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-4-chloro-5-methylbenzoate is a useful research compound. Its molecular formula is C10H10BrClO2 and its molecular weight is 277.54 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 275.95527 g/mol and the complexity rating of the compound is 210. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 3-bromo-4-chloro-5-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClO2/c1-3-14-10(13)7-4-6(2)9(12)8(11)5-7/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRUYKCHAMRMOBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)C)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 3-bromo-4-chloro-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1564628-51-8 Molecular Formula: C₁₀H₁₀BrClO₂ Molecular Weight: 277.54 g/mol

This technical guide provides a comprehensive overview of Ethyl 3-bromo-4-chloro-5-methylbenzoate, a substituted aromatic ester with significant potential as a building block in pharmaceutical and materials science research. Given the limited direct literature on this specific compound, this guide synthesizes information from established chemical principles and data on structurally related molecules to provide a robust resource for researchers, scientists, and drug development professionals.

Introduction and Significance

This compound belongs to the class of halogenated aromatic compounds, which are fundamental in modern chemical synthesis.[1] The strategic placement of bromine, chlorine, and methyl groups on the benzene ring creates a unique electronic and steric environment, making it a versatile intermediate. Halogenated aromatic esters are widely utilized in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and specialty polymers.[1][2] The presence of multiple halogen atoms can significantly influence a molecule's biological activity, metabolic stability, and physical properties such as thermal stability and flame retardancy.[1][3] Substituted benzoic acid esters, in particular, are recognized as valuable scaffolds in drug discovery, with applications ranging from anti-inflammatory and analgesic to antimicrobial and anticancer agents.[4]

Physicochemical Properties
PropertyValueSource
Boiling Point 319.7±37.0 °C (Predicted)[5]
Density 1.474±0.06 g/cm³ (Predicted)[5]
XlogP 3.1 (Predicted for similar acid)[6][7]

Synthesis and Mechanism

The most direct and industrially scalable synthesis of this compound is through the Fischer esterification of its corresponding carboxylic acid, 3-bromo-4-chloro-5-methylbenzoic acid. This precursor is commercially available from various suppliers.[8]

Experimental Protocol: Fischer Esterification

This protocol details the synthesis of this compound from 3-bromo-4-chloro-5-methylbenzoic acid.

Materials:

  • 3-bromo-4-chloro-5-methylbenzoic acid

  • Anhydrous ethanol (EtOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Toluene

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromo-4-chloro-5-methylbenzoic acid (1.0 eq) in a significant excess of anhydrous ethanol (e.g., 10-20 eq). Ethanol serves as both a reactant and the solvent.

  • Catalyst Addition: With gentle stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the mixture. The addition of a strong acid catalyst is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity.[9]

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for several hours (typically 2-4 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After cooling to room temperature, remove the excess ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate.

    • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the sulfuric acid and remove any unreacted carboxylic acid.[10] Repeat this wash until gas evolution (CO₂) ceases.

    • Wash the organic layer with brine to remove residual water.

    • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl ester.[10]

  • Purification: The crude product can be purified by column chromatography on silica gel using a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Causality in Experimental Choices:
  • Excess Ethanol: The Fischer esterification is a reversible reaction.[11][12] According to Le Châtelier's principle, using a large excess of one reactant (ethanol) shifts the equilibrium towards the formation of the ester product, thereby increasing the yield.[11]

  • Acid Catalyst: The reaction rate is exceedingly slow without a strong acid catalyst. The acid protonates the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by the alcohol.[9]

  • Aqueous Work-up: The washing steps are critical for removing the catalyst and unreacted starting material, ensuring the purity of the final product. Neutralization with sodium bicarbonate is a key step to quench the reaction and facilitate the separation of the neutral ester from the acidic components.[10]

Synthesis Workflow Diagram

Synthesis_Workflow Precursor 3-bromo-4-chloro- 5-methylbenzoic acid Reaction Fischer Esterification (Reflux) Precursor->Reaction Ethanol Ethanol (excess) Ethanol->Reaction Catalyst H₂SO₄ (cat.) Catalyst->Reaction Workup Aqueous Work-up (NaHCO₃, Brine) Reaction->Workup Purification Column Chromatography Workup->Purification Product Ethyl 3-bromo-4-chloro- 5-methylbenzoate Purification->Product

Caption: Workflow for the synthesis of this compound.

Mechanism of Fischer Esterification

Fischer_Esterification cluster_0 Mechanism Steps Protonation 1. Protonation of Carbonyl Attack 2. Nucleophilic Attack Protonation->Attack EtOH ProtonTransfer 3. Proton Transfer Attack->ProtonTransfer Elimination 4. Elimination of Water ProtonTransfer->Elimination -H₂O Deprotonation 5. Deprotonation Elimination->Deprotonation -H⁺

Caption: Key steps in the Fischer esterification mechanism.

Characterization and Spectroscopic Analysis

As no experimental spectra are publicly available, the following are predicted data based on the compound's structure and known spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the ethyl group.

    • Aromatic Region: Two singlets are expected in the aromatic region (typically δ 7.0-8.5 ppm). The exact chemical shifts will be influenced by the electronic effects of the bromo, chloro, and methyl substituents.

    • Ethyl Group: A quartet corresponding to the -OCH₂- protons (around δ 4.3 ppm) and a triplet for the -CH₃ protons of the ethyl group (around δ 1.3 ppm) are anticipated. The quartet arises from coupling to the three methyl protons, and the triplet from coupling to the two methylene protons.

    • Methyl Group on Ring: A singlet for the methyl group attached to the aromatic ring is expected (around δ 2.4 ppm).

  • ¹³C NMR: The carbon NMR spectrum will provide information on all unique carbon environments.

    • Carbonyl Carbon: The ester carbonyl carbon is expected to have a chemical shift in the range of δ 165-170 ppm.[13]

    • Aromatic Carbons: Multiple signals are expected in the aromatic region (δ 120-150 ppm). The carbons directly attached to the halogens will show characteristic shifts.

    • Ethyl Group Carbons: The -OCH₂- carbon is expected around δ 61 ppm, and the -CH₃ carbon around δ 14-17 ppm.[13]

    • Methyl Group on Ring: The methyl carbon on the ring will likely appear around δ 20-22 ppm.

Infrared (IR) Spectroscopy

The IR spectrum should display characteristic absorption bands for the functional groups present:

  • C=O Stretch: A strong absorption band around 1720-1740 cm⁻¹ is indicative of the ester carbonyl group.

  • C-O Stretch: A band in the region of 1100-1300 cm⁻¹ corresponds to the C-O stretching of the ester.

  • Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

  • C-H Stretch: Aromatic C-H stretching above 3000 cm⁻¹ and aliphatic C-H stretching just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern would likely show the loss of the ethoxy group (-OCH₂CH₃) and other characteristic fragments. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a distinctive pattern for the molecular ion peak and any fragments containing these halogens.

Potential Applications

The unique substitution pattern of this compound suggests its utility as a versatile intermediate in several areas of chemical research and development.

Pharmaceutical and Agrochemical Synthesis

Halogenated aromatic compounds are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals.[1] The presence and position of halogen atoms can significantly alter the biological activity of a molecule by influencing its binding affinity to target proteins, its lipophilicity, and its metabolic stability.[1] Benzoic acid derivatives have been investigated as prodrugs, where the ester form can enhance cell membrane permeability before being hydrolyzed to the active carboxylic acid within the target organism.[14] This compound could serve as a starting material for the synthesis of novel:

  • Anti-inflammatory agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on substituted aromatic acids.[15][4]

  • Antimicrobial agents: The antimicrobial activity of benzoic acid and its esters is well-documented, and halogenation can enhance this activity.[16]

  • Herbicides and Fungicides: The specific halogenation pattern is a key feature in many crop protection agents.[1]

Materials Science

Halogenated organic compounds are widely used in the development of advanced materials.[2][3] The bromo and chloro substituents can impart properties such as:

  • Flame Retardancy: Halogenated compounds are often incorporated into polymers to reduce their flammability.[17]

  • Liquid Crystals: The rigid, substituted aromatic core is a common feature in molecules designed for liquid crystal displays.

  • Specialty Polymers: This ester can be hydrolyzed to the corresponding acid and then used as a monomer in the synthesis of polyesters or polyamides with tailored thermal and mechanical properties.

Safety and Handling

As with all halogenated organic compounds, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. While specific toxicity data is not available, related compounds are known to be irritants to the skin, eyes, and respiratory system.

References

  • The Synthesis and Application of Halogenated Aromatic Compounds in Modern Industries. (n.d.). Retrieved from [Link]

  • Halogenated aromatic compounds: Topics by Science.gov. (n.d.). Retrieved from [Link]

  • Fischer Esterification: Benzoic Acid Lab Manual. (n.d.). Studylib. Retrieved from [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Retrieved from [Link]

  • Terraneo, G., et al. (2019). Halogen Bonding beyond Crystals in Materials Science. The Journal of Physical Chemistry B, 123(40), 8339-8351.
  • Costa, C. H., et al. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Pharmaceuticals, 15(9), 1124.
  • Aromatic Compounds: Nomenclature, Characteristics and Conditions. (n.d.). Allen Institute. Retrieved from [Link]

  • Fischer Esterification-Typical Procedures. (2024). OperaChem. Retrieved from [Link]

  • The ¹³C NMR spectrum for ethyl benzoate contains these peaks: 17.3, 61.1,... (2025). Filo. Retrieved from [Link]

  • Amran, N. A., & Taha, M. (2016). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Malaysian Journal of Analytical Sciences, 20(5), 1163-1173.
  • Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 3-bromo-5-chloro-4-methylbenzoic acid (C8H6BrClO2). (n.d.). PubChemLite. Retrieved from [Link]

  • Method for producing 3-bromomethylbenzoic acids. (2003). Google Patents.
  • Synthesis of Benzoic Acid Esters and Their Antimicrobial Activity. (2024).
  • Synthesis of 3-bromo-4-hydroxybenzoic acid. (n.d.). PrepChem.com. Retrieved from [Link]

  • Loganathan, B. G., & Kodavanti, P. R. (2023). Perspective on halogenated organic compounds. Environmental toxicology and pharmacology, 102, 104245.
  • Chlorination and bromination of aromatic compounds at atmospheric pressure. (2000). Google Patents.
  • Supporting Information - I2/CF3CO2Ag-mediated iodolactonization of various allenoic acids to access versatile 6. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • 4-Bromo-3-chloro-5-methylbenzoic acid. (n.d.). Crysdot LLC. Retrieved from [Link]

  • 4-bromo-3-chloro-5-methylbenzoic acid (C8H6BrClO2). (n.d.). PubChemLite. Retrieved from [Link]

  • 3-Bromo-4-chloro-5-methylbenzoic acid 1g. (n.d.). Dana Bioscience. Retrieved from [Link]

Sources

Foreword: Navigating the Structural Complexity of Halogenated Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Weight and Formula of C10H10BrClO2 Derivatives

In the landscape of modern drug discovery and materials science, halogenated organic compounds represent a cornerstone of innovation. The unique electronic properties and steric profiles imparted by halogen atoms—particularly bromine and chlorine—offer medicinal chemists and material scientists a powerful toolkit for modulating molecular properties such as metabolic stability, binding affinity, and crystal packing. The molecular formula C10H10BrClO2, in particular, presents a fascinating scaffold. Its inherent structural diversity, stemming from a high degree of unsaturation and varied substitution patterns, gives rise to a vast number of potential isomers, each with potentially unique biological activities and physical characteristics.

This guide, written from the perspective of a Senior Application Scientist, is intended for researchers, scientists, and drug development professionals. It is not a rigid set of instructions but rather an in-depth exploration of the principles and state-of-the-art techniques required to confidently determine the molecular weight and elucidate the precise chemical formula and structure of C10H10BrClO2 derivatives. We will delve into the causality behind experimental choices, providing not just protocols, but a self-validating framework for analysis.

The Theoretical Foundation: From Formula to Isomeric Possibilities

Before any experimental work commences, a thorough theoretical analysis is indispensable. This foundational step allows us to predict key properties and anticipate the analytical challenges ahead.

Calculating the Molecular Weight and Mass

The molecular formula C10H10BrClO2 provides the necessary information to calculate both the average molecular weight and the monoisotopic mass, two distinct values crucial for different analytical techniques.[1][2] The calculation involves summing the atomic weights of the constituent atoms.[3]

To perform this calculation, we use the atomic weights of the most common isotopes for monoisotopic mass (primarily used in high-resolution mass spectrometry) and the weighted average atomic masses for the molecular weight (useful for bulk property calculations).

ElementSymbolAtomic Weight (amu)Monoisotopic Mass (amu)
CarbonC12.01112.00000
HydrogenH1.0081.00783
BromineBr79.90478.91834
ChlorineCl35.45334.96885
OxygenO15.99915.99491

Monoisotopic Mass Calculation: This is the mass of the molecule calculated using the mass of the most abundant isotope of each element. It is the precise mass that is measured by high-resolution mass spectrometry.

  • (10 * 12.00000) + (10 * 1.00783) + (1 * 78.91834) + (1 * 34.96885) + (2 * 15.99491) = 275.95526 Da

Several known compounds with the formula C10H10BrClO2 share this exact monoisotopic mass.[3][4][5][6]

Average Molecular Weight Calculation: This is calculated using the weighted average of the natural abundances of all stable isotopes of each element.

  • (10 * 12.011) + (10 * 1.008) + (1 * 79.904) + (1 * 35.453) + (2 * 15.999) = 277.487 g/mol

Understanding the distinction between these two values is critical. When a high-resolution mass spectrometer provides a mass of 275.9553, it is a strong confirmation of the elemental composition C10H10BrClO2.

The Labyrinth of Isomerism

A single molecular formula can represent numerous distinct molecules called isomers. For C10H10BrClO2, the potential for isomerism is immense, encompassing both constitutional isomerism and stereoisomerism.

  • Constitutional Isomers: These isomers have the same molecular formula but different connectivity of atoms. This can manifest as:

    • Positional Isomerism: The halogen atoms, oxygen-containing functional groups (e.g., esters, ethers, carboxylic acids), and alkyl groups can be attached at various positions on the carbon skeleton.

    • Functional Group Isomerism: The atoms can be arranged to form different functional groups, such as a carboxylic acid, an ester, or a ketone with an ether linkage.

    • Skeletal Isomerism: The ten carbon atoms can form different backbones, such as a substituted naphthalene ring system or a phenyl ring with a four-carbon side chain.

The PubChem database lists several constitutional isomers for C10H10BrClO2, illustrating this diversity[3]:

  • Propan-2-yl 5-bromo-2-chlorobenzoate[5]

  • Methyl 2-bromo-3-(4-chlorophenyl)propanoate[6]

  • 2-bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone[4]

  • Stereoisomers: These isomers have the same connectivity but differ in the spatial arrangement of their atoms. For C10H10BrClO2 derivatives, this can include:

    • Enantiomers (Optical Isomers): Molecules with a chiral center (a carbon atom bonded to four different groups) will be non-superimposable mirror images.

    • Diastereomers: Molecules with multiple chiral centers can have stereoisomers that are not mirror images.

The sheer number of possible isomers underscores why a simple molecular weight determination is insufficient. A combination of sophisticated analytical techniques is required for unambiguous structure elucidation.

The Analytical Workflow: A Multi-Pillar Approach to Structure Elucidation

Confirming the molecular formula and elucidating the specific structure of a C10H10BrClO2 derivative requires a synergistic workflow. The primary pillars of this process are Mass Spectrometry (MS) for molecular formula confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy for mapping the molecular structure, and Elemental Analysis (EA) for orthogonal validation of elemental composition.

G cluster_0 Structure Elucidation Workflow Unknown Unknown C10H10BrClO2 Derivative HRMS High-Resolution Mass Spectrometry (HRMS) Unknown->HRMS NMR 1D & 2D NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Unknown->NMR EA Elemental Analysis (EA) Unknown->EA Formula Confirm Molecular Formula (e.g., C10H10BrClO2) HRMS->Formula Isotopes Analyze Isotopic Pattern (Br & Cl Signature) HRMS->Isotopes Formula->NMR Final Final Validated Structure Formula->Final Isotopes->Formula Framework Determine C-H Framework & Connectivity NMR->Framework Structure Proposed Structure Framework->Structure Purity Confirm Elemental Ratios & Purity EA->Purity Purity->Formula Structure->Final

A typical workflow for structure elucidation.
Mass Spectrometry: The First Gatekeeper

High-Resolution Mass Spectrometry (HRMS) is the cornerstone for determining the elemental composition of a molecule.[7] Its power lies in its ability to measure mass with extremely high precision, allowing differentiation between compounds with the same nominal mass but different elemental formulas.

Causality: The Isotopic Signature of Bromine and Chlorine A key feature that immediately signals the presence of bromine and/or chlorine in a mass spectrum is their unique isotopic distribution.[8]

  • Chlorine has two stable isotopes: ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in a characteristic M+2 peak (a peak two mass units higher than the molecular ion) with an intensity that is approximately one-third of the molecular ion (M) peak.[9] The ratio is roughly 3:1.[8][10]

  • Bromine also has two stable isotopes: ⁷⁹Br (50.7% abundance) and ⁸¹Br (49.3% abundance). This leads to an M+2 peak that is nearly equal in intensity to the molecular ion (M) peak.[9][11] The ratio is approximately 1:1.[8][10]

For a molecule containing one bromine and one chlorine atom, like C10H10BrClO2, the mass spectrum will exhibit a complex cluster of peaks for the molecular ion. The most intense peak (M) will correspond to the molecule containing ³⁵Cl and ⁷⁹Br. There will be significant peaks at M+2 (containing either ³⁷Cl and ⁷⁹Br or ³⁵Cl and ⁸¹Br) and M+4 (containing ³⁷Cl and ⁸¹Br). The relative intensities of this cluster are a definitive fingerprint for the presence of one Br and one Cl atom.

Number of Halogen AtomsM : M+2 Ratio (Approx.)M : M+2 : M+4 Ratio (Approx.)
1 Chlorine (Cl)3 : 1-
1 Bromine (Br)1 : 1-
2 Chlorine (Cl2)-9 : 6 : 1
2 Bromine (Br2)-1 : 2 : 1
1 Cl and 1 Br-3 : 4 : 1

Protocol 1: High-Resolution Mass Spectrometry (HRMS) Analysis

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the purified derivative.

    • Dissolve the sample in 1 mL of a high-purity solvent (e.g., methanol, acetonitrile) to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL in a 50:50 mixture of methanol and water, often with 0.1% formic acid to promote protonation for positive ion mode.[7]

    • Ensure the sample is fully dissolved; filter if any particulate matter is present.

  • Instrument Calibration:

    • Calibrate the high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) according to the manufacturer's instructions using a standard calibration solution. Calibration is essential for achieving high mass accuracy.[7]

  • Data Acquisition:

    • Ionization Method: Electrospray Ionization (ESI) is a common "soft" ionization technique suitable for many organic molecules, as it minimizes fragmentation.[12]

    • Analysis Mode: Perform the analysis in both positive (ESI+) and negative (ESI-) ion modes to maximize the chance of observing the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).

    • Mass Range: Set a wide mass range (e.g., m/z 100-1000) to ensure capture of the molecular ion and any potential fragments.

    • Infusion: Introduce the sample directly into the ion source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Analysis:

    • Identify the molecular ion cluster. For C10H10BrClO2 in positive mode, this will be the [M+H]⁺ ion cluster around m/z 276.9625.

    • Use the instrument software to calculate the elemental composition from the measured accurate mass of the monoisotopic peak. The calculated formula should match C10H10BrClO2 with a mass error of less than 5 ppm.

    • Compare the observed isotopic pattern of the molecular ion cluster with the theoretically predicted pattern for a compound containing one bromine and one chlorine atom.

NMR Spectroscopy: The Structural Architect

While MS confirms what atoms are present, Nuclear Magnetic Resonance (NMR) spectroscopy reveals how they are connected. It is the most powerful tool for elucidating the detailed structure of an organic molecule.[1][13] For C10H10BrClO2 derivatives, ¹H and ¹³C NMR are fundamental.

  • ¹H NMR: Provides information about the number of different types of protons, their relative numbers (integration), and their neighboring protons (splitting patterns). Protons on aromatic rings typically appear in the 6.5-8.0 ppm region.[14]

  • ¹³C NMR: Shows the number of unique carbon environments in the molecule. Aromatic carbons typically resonate between 120-150 ppm.[14] The presence of electronegative atoms like O, Cl, and Br will shift the signals of adjacent carbons further downfield.

Causality: Why NMR is Decisive For a series of C10H10BrClO2 isomers, MS data will be identical. However, their NMR spectra will be unique fingerprints. For example, the substitution pattern on an aromatic ring dramatically changes the splitting patterns and chemical shifts of the aromatic protons. A para-substituted ring will show a simpler, more symmetric pattern than a meta- or ortho-substituted ring.[14] Two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are then used to piece together the full structure by identifying which protons are coupled to each other and which protons are attached to which carbons.

Protocol 2: ¹H and ¹³C NMR Analysis

  • Sample Preparation:

    • Amount: For a standard NMR instrument, use 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR.[2]

    • Solvent: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The deuterated solvent is used to avoid overwhelming solvent signals in the ¹H spectrum.[15]

    • Purity: Ensure the sample is free of solid particles, which can degrade spectral quality. Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry NMR tube.[15]

    • Standard: Tetramethylsilane (TMS) is often added as an internal standard to reference the chemical shift scale to 0 ppm, although residual solvent peaks can also be used for referencing.[2]

  • Data Acquisition:

    • Acquire a standard one-dimensional (1D) ¹H spectrum.

    • Acquire a proton-decoupled 1D ¹³C spectrum. This is a longer experiment due to the low natural abundance of the ¹³C isotope.

    • If the structure is not immediately obvious from the 1D spectra, acquire 2D NMR data (e.g., COSY, HSQC, HMBC) to establish connectivities.

  • Data Analysis:

    • ¹H Spectrum:

      • Assign chemical shifts (δ) to each signal.

      • Integrate the signals to determine the relative number of protons for each signal.

      • Analyze the multiplicity (singlet, doublet, triplet, etc.) to deduce the number of neighboring protons.

    • ¹³C Spectrum:

      • Count the number of signals to determine the number of unique carbon environments. This can provide clues about molecular symmetry.

    • 2D Spectra:

      • Use COSY to identify proton-proton couplings (H-C-C-H).

      • Use HSQC to identify direct one-bond proton-carbon correlations (C-H).

      • Use HMBC to identify long-range (2-3 bond) proton-carbon correlations, which is critical for connecting different fragments of the molecule.

Elemental Analysis: The Final Checkpoint

Elemental Analysis (EA) provides a quantitative determination of the mass percentages of carbon, hydrogen, and other elements in a sample. It serves as a crucial, independent verification of the molecular formula determined by HRMS. For halogenated compounds, this technique confirms the ratio of elements and the overall purity of the synthesized derivative. The most common method is combustion analysis.[16]

Causality: An Orthogonal Validation While HRMS provides a highly precise mass-to-charge ratio, elemental analysis provides the percentage composition of the elements.[17] If a synthesized compound is pure, the experimentally determined percentages of C and H should match the theoretical values calculated from the formula C10H10BrClO2 within a narrow margin (typically ±0.4%). This provides a high degree of confidence that the sample is indeed the desired compound and is free from significant impurities.

Conclusion: A Unified Strategy for Certainty

The determination of the molecular weight and formula of a C10H10BrClO2 derivative is a multi-faceted process that relies on the convergence of evidence from several analytical techniques. A high-resolution mass spectrum provides the molecular formula with high confidence, particularly when the characteristic isotopic pattern of bromine and chlorine is observed. However, given the vast isomeric possibilities, this information alone is insufficient. Unambiguous structure elucidation is only achieved through the detailed mapping provided by 1D and 2D NMR spectroscopy. Finally, elemental analysis offers a fundamental, quantitative confirmation of the elemental composition, validating the purity of the material under investigation. By judiciously applying this integrated workflow, researchers can navigate the complexities of these halogenated scaffolds with a high degree of scientific rigor and certainty.

References

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. [Link]

  • Chemistry Steps. (2025, September 27). Isotopes in Mass Spectrometry. [Link]

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An In-depth Technical Guide to the Physical Properties of Ethyl 3-bromo-4-chloro-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-bromo-4-chloro-5-methylbenzoate is a substituted aromatic ester with potential applications in organic synthesis, particularly as a building block for more complex molecules in the pharmaceutical and agrochemical industries. A thorough understanding of its physical properties is paramount for its effective use in a laboratory and industrial setting, influencing reaction conditions, purification methods, and formulation strategies. This guide provides a detailed overview of the predicted and experimentally determinable physical properties of this compound, grounded in established scientific principles. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from structurally analogous compounds to provide scientifically reasoned estimations.

Core Molecular and Physical Properties

The foundational properties of a molecule dictate its behavior in a macroscopic system. These intrinsic properties are determined by its atomic composition and arrangement.

Molecular Structure and Identity
  • Molecular Formula: C₁₀H₁₀BrClO₂

  • Molecular Weight: 277.54 g/mol

  • IUPAC Name: this compound

  • CAS Number: Not available.

The structure consists of a benzene ring substituted with a bromo, a chloro, and a methyl group, as well as an ethyl ester functional group. The relative positions of these substituents significantly influence the molecule's polarity, steric hindrance, and intermolecular interactions.

Estimated Physical Properties

The following table summarizes the estimated physical properties of this compound. These values are predicted based on the properties of structurally similar compounds and the known effects of the individual substituents.

PropertyEstimated ValueRationale for Estimation
Melting Point 35 - 45 °CThe presence of multiple substituents on the benzene ring can disrupt crystal lattice packing, potentially leading to a lower melting point compared to more symmetrical analogs. Halogen atoms increase intermolecular forces (dipole-dipole and van der Waals), which would raise the melting point. The methyl group has a minor effect. Comparison with substituted benzoates suggests a solid state at room temperature, but likely with a relatively low melting point.
Boiling Point 280 - 295 °CThe boiling point is primarily influenced by molecular weight and intermolecular forces. The presence of bromine and chlorine significantly increases the molecular weight compared to ethyl benzoate (212 °C).[1][2] The polar ester group and the halogens contribute to dipole-dipole interactions, further elevating the boiling point.
Density 1.45 - 1.55 g/cm³The presence of heavy atoms like bromine and chlorine will lead to a density significantly greater than that of water and unsubstituted ethyl benzoate (1.045 g/mL).[1][2]
Solubility in Water LowThe molecule is predominantly nonpolar due to the large aromatic ring and the ethyl group. While the ester group can form hydrogen bonds with water, the overall hydrophobic character imparted by the halogen and methyl substituents will result in very low aqueous solubility. Halogenation can sometimes unexpectedly increase water solubility, but the overall structure suggests poor solubility.[3]
Solubility in Organic Solvents HighDue to its largely organic and moderately polar nature, high solubility is expected in common organic solvents such as ethers (diethyl ether, THF), chlorinated solvents (dichloromethane, chloroform), esters (ethyl acetate), and aromatic hydrocarbons (toluene).

Predicted Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of organic compounds. The following sections detail the predicted spectroscopic signatures for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the ethyl ester group.

  • Aromatic Protons (s, 2H, δ 7.8 - 8.2 ppm): The two protons on the aromatic ring are in a meta-relationship to each other. Due to the substitution pattern, they are chemically equivalent and will likely appear as a singlet, or a very narrowly split doublet. Their chemical shift will be downfield due to the electron-withdrawing effects of the ester and halogen substituents.

  • Ethyl Group (q, 2H, δ 4.3 - 4.5 ppm): The methylene (-CH₂-) protons of the ethyl group are adjacent to the electron-withdrawing ester oxygen, resulting in a downfield quartet.

  • Ethyl Group (t, 3H, δ 1.3 - 1.5 ppm): The methyl (-CH₃) protons of the ethyl group will appear as an upfield triplet.

  • Methyl Group (s, 3H, δ 2.3 - 2.5 ppm): The methyl group attached to the aromatic ring will appear as a singlet in the typical benzylic proton region.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

  • Carbonyl Carbon (C=O): δ 164 - 168 ppm

  • Aromatic Carbons: δ 125 - 140 ppm. The exact shifts will be influenced by the electronic effects of the substituents.[4][5] Carbons directly attached to the halogens will show characteristic shifts.

  • Methylene Carbon (-CH₂-): δ 60 - 65 ppm

  • Methyl Carbon (ring -CH₃): δ 20 - 25 ppm

  • Methyl Carbon (ethyl -CH₃): δ 13 - 16 ppm

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present.[6][7][8]

  • C=O Stretch (Ester): A strong, sharp absorption band around 1720-1740 cm⁻¹. Conjugation with the aromatic ring typically lowers this frequency slightly.

  • C-O Stretch (Ester): Two distinct bands are expected in the 1250-1300 cm⁻¹ and 1100-1150 cm⁻¹ regions.

  • Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

  • Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹.

  • C-Br and C-Cl Stretches: These will appear in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) will show a characteristic molecular ion peak and fragmentation pattern.

  • Molecular Ion (M⁺): The molecular ion peak will be observed as a cluster of peaks due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio).[9] This will result in prominent M⁺, M+2, and M+4 peaks.

  • Fragmentation Pattern: The fragmentation is likely to proceed through the loss of the ethyl group, followed by the sequential loss of the halogen atoms. The C-Br bond is weaker than the C-Cl bond and is expected to cleave more readily.[10] Common fragments would include the loss of an ethoxy radical (-•OCH₂CH₃), followed by the loss of a bromine radical (-•Br) and then a chlorine radical (-•Cl).

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physical properties of this compound.

Determination of Melting Point (Capillary Method)

This method is based on visually observing the temperature at which a small, powdered sample in a capillary tube transitions from a solid to a liquid.

Methodology:

  • Sample Preparation: Ensure the sample is dry and finely powdered.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material (2-3 mm in height).

  • Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.

  • Heating:

    • For an unknown melting point, a rapid heating rate can be used to determine an approximate range.

    • For an accurate determination, heat rapidly to about 15-20 °C below the approximate melting point.

    • Then, decrease the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). The melting point is reported as this range.

Determination of Boiling Point (Distillation Method)

This method involves heating the liquid to its boiling point and measuring the temperature of the vapor in equilibrium with the liquid.

Methodology:

  • Apparatus Setup: Assemble a simple distillation apparatus with a distillation flask, condenser, and receiving flask.

  • Sample and Boiling Chips: Place a small volume of the liquid and a few boiling chips into the distillation flask.

  • Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation flask.

  • Heating: Gently heat the flask.

  • Observation: Record the temperature at which the vapor condenses on the thermometer bulb and a steady drip of condensate is collected in the receiving flask. This stable temperature is the boiling point.

Determination of Solubility

This protocol describes a static equilibrium method for determining solubility in various solvents.

Methodology:

  • Sample Preparation: Accurately weigh a small amount of the compound into several vials.

  • Solvent Addition: Add a known volume of the desired solvent to each vial.

  • Equilibration: Seal the vials and agitate them at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Concentration Analysis: Determine the concentration of the solute in the clear supernatant/filtrate using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Express the solubility as mass of solute per volume or mass of solvent (e.g., mg/mL or g/100g ).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow for the determination of the key physical properties of a novel chemical entity like this compound.

G cluster_synthesis Compound Synthesis & Purification cluster_physical_properties Physical Property Determination cluster_mp_workflow Melting Point Workflow cluster_bp_workflow Boiling Point Workflow cluster_sol_workflow Solubility Workflow Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Characterization Structural Confirmation (NMR, MS) Purification->Characterization MeltingPoint Melting Point Determination Characterization->MeltingPoint BoilingPoint Boiling Point Determination Characterization->BoilingPoint Solubility Solubility Assessment Characterization->Solubility MP_Sample Prepare Dry, Powdered Sample MeltingPoint->MP_Sample BP_Setup Assemble Distillation Apparatus BoilingPoint->BP_Setup SOL_Prepare Prepare Supersaturated Solution Solubility->SOL_Prepare MP_Load Load Capillary Tube MP_Sample->MP_Load MP_Heat Heat in Apparatus MP_Load->MP_Heat MP_Observe Record Melting Range MP_Heat->MP_Observe FinalData Consolidated Physical Property Data MP_Observe->FinalData Melting Point Data BP_Sample Add Sample & Boiling Chips BP_Setup->BP_Sample BP_Heat Heat to Boiling BP_Sample->BP_Heat BP_Observe Record Stable Vapor Temperature BP_Heat->BP_Observe BP_Observe->FinalData Boiling Point Data SOL_Equilibrate Equilibrate at Constant Temperature SOL_Prepare->SOL_Equilibrate SOL_Separate Separate Solid and Liquid Phases SOL_Equilibrate->SOL_Separate SOL_Analyze Analyze Solute Concentration SOL_Separate->SOL_Analyze SOL_Analyze->FinalData Solubility Data

Caption: Experimental workflow for determining the physical properties of this compound.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for halogenated aromatic compounds. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact.

Conclusion

This technical guide provides a comprehensive overview of the predicted physical and spectroscopic properties of this compound. By leveraging data from analogous compounds and established chemical principles, a reliable profile of this molecule has been constructed to aid researchers in its synthesis, handling, and application. The detailed experimental protocols offer a clear path for the empirical determination of these crucial parameters, ensuring the generation of robust and reproducible data for future research and development endeavors.

References

  • Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

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  • Scholars Research Library. (n.d.). FTIR spectra, Vibrational Spectroscopy of two Esters derivatives C9H10O2 and C9H9ClO2. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • SciSpace. (2013, October 22). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). Retrieved from [Link]

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  • Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]

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  • PubMed. (2024, April 15). Unexpected effect of halogenation on the water solubility of small organic compounds. Retrieved from [Link]

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  • MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

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Halogenated Benzoic Acid Ethyl Esters: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Halogenated Benzoic Acid Ethyl Esters for Medicinal Chemistry Audience: Researchers, Scientists, and Drug Development Professionals Format: In-Depth Technical Guide

Executive Summary: The Scaffold at a Glance

In the landscape of modern medicinal chemistry, halogenated benzoic acid ethyl esters serve as more than simple synthetic intermediates; they are pivotal pharmacophores and metabolic modulators. The strategic incorporation of halogen atoms (F, Cl, Br, I) onto the benzoate scaffold fundamentally alters the physicochemical profile of the molecule—modulating lipophilicity (


), metabolic stability, and binding affinity via halogen bonding (

-hole interactions).

This guide moves beyond basic organic synthesis to explore the causality of experimental design, offering a robust, self-validating protocol for their synthesis and application in drug discovery.

Medicinal Chemistry Core: Mechanisms of Action

The Halogen Bond ( -hole)

Unlike the isotropic electron cloud of hydrogen, halogens exhibit an anisotropic charge distribution.[1] The tip of the halogen atom (along the C-X bond axis) is electron-deficient (positive potential), known as the


-hole .[1] This allows the halogen to act as a Lewis acid, interacting with Lewis bases (e.g., carbonyl oxygens, nitrogen lone pairs) in protein binding pockets.
  • Order of Strength: I > Br > Cl > F (Fluorine rarely forms strong halogen bonds due to high electronegativity but influences pKa and metabolic blocking).

  • Geometric Constraint: The interaction is highly directional (approx. 180° relative to the C-X bond), enabling high-fidelity docking in kinase inhibitors and GPCR ligands.

Metabolic Blocking & Lipophilicity
  • Metabolic Stability: Para-halogenation (e.g., Ethyl 4-fluorobenzoate) blocks P450-mediated hydroxylation at the most reactive site, extending the half-life (

    
    ) of the parent drug.
    
  • Lipophilicity: The ethyl ester moiety functions as a "masking group" (prodrug strategy), increasing membrane permeability to allow the compound to cross the blood-brain barrier (BBB) or gut wall before being hydrolyzed by esterases to the active free acid.

Case Studies in Drug Development

Case Study A: PET Imaging Agents ([18F]FBWAY)

Ethyl 4-fluorobenzoate is a critical precursor in the synthesis of radiolabeled ligands for the 5-HT1A receptor.

  • Mechanism: The ethyl ester is used to introduce the

    
    F isotope. The ester is subsequently hydrolyzed or amassed into a larger construct (e.g., [18F]FBWAY).
    
  • Why F? Fluorine-18 is the gold standard for PET due to its ideal half-life (~110 min) and low positron energy.

Case Study B: Antimicrobial Triazoles

Ethyl 4-bromobenzoate serves as the starting material for 5-aryl-1,2,4-triazole-3-thiones.

  • Pathway: Ester

    
     Hydrazide 
    
    
    
    Triazole.
  • Impact: The bromine atom enhances lipophilicity, aiding penetration of bacterial cell walls, while the triazole core disrupts ergosterol synthesis.

Technical Workflow: Synthesis of Ethyl 4-Bromobenzoate

This protocol describes the Fischer Esterification of 4-bromobenzoic acid. It is designed to be scalable and self-validating.

Experimental Logic
  • Catalyst (H₂SO₄): Protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.

  • Excess Ethanol: Shifts the equilibrium toward the ester (Le Chatelier’s principle).

  • Toluene Azeotrope (Optional): For larger scales, a Dean-Stark trap is used to remove water physically, driving the reaction to completion.

Step-by-Step Protocol

Reagents:

  • 4-Bromobenzoic acid (20.1 g, 100 mmol)

  • Absolute Ethanol (150 mL)

  • Conc. Sulfuric Acid (2.0 mL)

  • Sodium Bicarbonate (sat. aq.)

  • Ethyl Acetate (for extraction)

Procedure:

  • Setup: Charge a 500 mL round-bottom flask (RBF) with 4-bromobenzoic acid and ethanol. Add a magnetic stir bar.

  • Activation: Add conc. H₂SO₄ dropwise with stirring. Caution: Exothermic.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 80°C) for 6–8 hours.

    • Validation Point: Monitor by TLC (Silica; 20% EtOAc/Hexane). The starting material (

      
      ) should disappear, and a new less polar spot (
      
      
      
      ) should appear.
  • Workup:

    • Cool the reaction to room temperature.[2]

    • Evaporate excess ethanol under reduced pressure (Rotavap).

    • Dissolve the residue in Ethyl Acetate (100 mL).

    • Neutralization: Wash carefully with sat. NaHCO₃ (2 x 50 mL) to remove unreacted acid and catalyst. Note: CO₂ evolution will occur.

    • Wash with Brine (50 mL).

  • Drying & Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: If necessary, recrystallize from minimal hot ethanol or purify via flash column chromatography.

Visualization: Synthesis Workflow

SynthesisWorkflow Start Start: 4-Bromobenzoic Acid + Ethanol Catalyst Add Catalyst: Conc. H2SO4 Start->Catalyst Reflux Reflux: 80°C, 6-8 Hours Catalyst->Reflux TLC TLC Check: Disappearance of Acid Reflux->TLC TLC->Reflux Incomplete Workup Workup: Remove EtOH Wash w/ NaHCO3 TLC->Workup Complete Product Final Product: Ethyl 4-bromobenzoate Workup->Product

Caption: Figure 1: Optimized workflow for Fischer Esterification of halogenated benzoic acids.

Data Presentation & Characterization

The following data provides reference values for validating the synthesized compounds.

Table 1: Physicochemical Properties of Key Ethyl Halobenzoates

CompoundStructureMol.[2][3][4][5][6][7][8][9][10] WeightBoiling PointDensity (g/mL)Key 1H NMR Signal (Ar-H)
Ethyl 4-fluorobenzoate

-F-C₆H₄-COOEt
168.16210°C1.146

7.10 (t, 2H), 8.05 (dd, 2H)
Ethyl 4-chlorobenzoate

-Cl-C₆H₄-COOEt
184.62238°C1.189

7.40 (d, 2H), 7.98 (d, 2H)
Ethyl 4-bromobenzoate

-Br-C₆H₄-COOEt
229.07262°C1.403

7.58 (d, 2H), 7.90 (d, 2H)
Ethyl 4-iodobenzoate

-I-C₆H₄-COOEt
276.07154°C (14 mmHg)1.650

7.80 (d, 2H), 7.75 (d, 2H)
Structure-Activity Relationship (SAR) Logic

The following diagram illustrates how the halogen substituent influences biological interaction.

SAR_Logic Halogen Halogen Atom (F, Cl, Br, I) SigmaHole Sigma-Hole (Positive Potential) Halogen->SigmaHole Anisotropy Lipophilicity Lipophilicity (LogP Increase) Halogen->Lipophilicity Hydrophobicity Metabolic Metabolic Block (Prevents Oxidation) Halogen->Metabolic Steric/Electronic Target Biological Target (C=O, N-Lone Pair) SigmaHole->Target Halogen Bond

Caption: Figure 2: Mechanistic impact of halogenation on pharmacodynamics and pharmacokinetics.

Safety & Handling

  • Lachrymators: Many halogenated benzyl derivatives are strong lachrymators (tear gas agents). While ethyl esters are less volatile, they should still be handled in a fume hood.

  • Skin Absorption: Halogenation increases lipophilicity, facilitating skin absorption. Double-gloving (Nitrile) is recommended.

  • Waste Disposal: Halogenated organic waste must be segregated from non-halogenated solvents to prevent corrosion in incinerators and to comply with environmental regulations.

References

  • Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. PubMed Central (PMC). Available at: [Link]

  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. Available at: [Link]

  • Ethyl 4-bromobenzoate | C9H9BrO2 | CID 22043. PubChem. Available at: [Link]

  • Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. PMC. Available at: [Link]

  • Synthesis and Biological Activity of Ethyl 4-Alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylate. ResearchGate. Available at: [Link]

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Novel Tri-substituted Benzene Building Blocks: Strategic Synthesis and Application

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The tri-substituted benzene motif is a cornerstone in modern medicinal chemistry and materials science, offering a rigid scaffold for the precise three-dimensional presentation of functional groups.[1][] The strategic synthesis of these building blocks, with complete control over regiochemistry (1,2,3-, 1,2,4-, and 1,3,5-substitution), is of paramount importance for accelerating drug discovery pipelines and developing novel functional materials.[3] This technical guide moves beyond a simple recitation of reactions to provide a strategic overview of both classical and contemporary methods for constructing these vital chemical entities. We will delve into the mechanistic rationale behind synthetic choices, provide field-tested experimental protocols, and explore the application of advanced techniques such as directed C–H functionalization. This document is intended for the practicing chemist who seeks to not only synthesize but also to strategically design and implement these building blocks in their research endeavors.

The Strategic Imperative: Why Tri-substituted Benzenes?

The benzene ring is a privileged scaffold in bioactive molecules, appearing in a vast number of FDA-approved drugs.[][4] Its rigidity and defined geometry are ideal for positioning substituents to interact with biological targets like enzymes and receptors. Tri-substitution, in particular, allows for a nuanced exploration of chemical space, enabling chemists to modulate properties such as:

  • Potency and Selectivity: Fine-tuning interactions with a biological target. The specific arrangement of groups in 1,3,5-trisubstituted patterns, for instance, has been crucial in developing potent and selective matriptase inhibitors for cancer therapy.[1]

  • Pharmacokinetics (ADME): Modifying solubility, metabolic stability, and cell permeability. Replacing a simple benzene ring with a more complex, three-dimensional saturated bioisostere or a carefully substituted arene can dramatically improve ADME profiles.[5][6]

  • Vectorial Display of Functionality: In materials science, the defined substitution pattern of 1,3,5-isomers is fundamental to creating cascade macromolecules and C3-symmetric materials with unique electronic and photophysical properties.[7][8]

The challenge, and the focus of this guide, lies in the efficient and regioselective synthesis of the desired isomer, as different substitution patterns are often not synthetically interchangeable.[3]

The Synthetic Blueprint: Navigating Regiochemical Outcomes

The synthesis of polysubstituted benzenes hinges on understanding the directing effects of substituents in Electrophilic Aromatic Substitution (EAS), the cornerstone of classical arene chemistry.[9][10][11] The choice of the initial substituent dictates the position of the second, and the combined influence of the first two groups directs the third.[12]

  • Ortho, Para-Directing Groups (Activating): These groups donate electron density to the ring, activating it towards EAS and directing incoming electrophiles to the positions ortho and para to themselves. Examples include -NH2, -OH, -OR (alkoxy), and -R (alkyl).[13][14]

  • Meta-Directing Groups (Deactivating): These groups withdraw electron density from the ring, deactivating it towards EAS and directing incoming electrophiles to the meta position. Examples include -NO2, -CN, -SO3H, and -C(O)R (acyl).[13][14]

  • Halogens (Ortho, Para-Directing Deactivators): A special case, halogens are deactivating due to their inductive effect but direct ortho/para due to resonance.[13]

This interplay of directing effects forms the basis of synthetic planning.

G cluster_0 Synthetic Planning for Tri-substituted Benzenes cluster_1 Key Considerations Benzene Benzene MonoSub Monosubstituted Benzene Benzene->MonoSub Step 1: EAS (Install Group A) DiSub Disubstituted Benzene MonoSub->DiSub Step 2: EAS (Install Group B) Directed by A TriSub Target Tri-substituted Isomer DiSub->TriSub Step 3: EAS (Install Group C) Directed by A & B Order Order of Operations TriSub->Order Retrosynthesis Directing Directing Effects (o,p vs. m) Activation Ring Activation/ Deactivation Conversion Substituent Interconversion

Caption: Logical workflow for synthesizing tri-substituted benzenes using classical EAS reactions.

Modern Strategies: Beyond Classical Limitations

While powerful, classical EAS can be limited by harsh conditions and challenging regioselectivity. Modern organic synthesis has introduced transformative methods that offer milder conditions, novel reactivity, and often superior control.

Cross-Coupling Reactions: Building the Core

Palladium-catalyzed cross-coupling reactions are indispensable. For instance, a versatile starting material like 1,3,5-tribromobenzene can be sequentially functionalized. The Heck reaction, for example, allows for the introduction of three-carbon chains.[7]

Illustrative Protocol: Synthesis of Methyl 1,3,5-Benzenetriacrylate [7]

This protocol demonstrates the power of the Heck reaction to build a C3-symmetric, tri-substituted benzene.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1,3,5-tribromobenzene (1.0 eq), palladium(II) acetate (0.03 eq), and tri-(o-tolyl)phosphine (0.12 eq).

  • Reagent Addition: Add anhydrous acetonitrile, followed by methyl acrylate (4.5 eq) and triethylamine (4.5 eq) via syringe.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 16 hours, monitoring by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired product.

C–H Functionalization: The Atom-Economic Frontier

Direct C–H functionalization is a paradigm shift, avoiding the need for pre-functionalized starting materials (e.g., halides or boronic acids).[15][16] The strategy often relies on a "directing group" (DG) that coordinates to a transition metal catalyst and delivers it to a specific C–H bond, typically at the ortho position.[17][18] This has opened new avenues for synthesizing complex polysubstituted arenes.

The N-tosylcarboxamide group, for example, is an excellent DG for ortho-alkenylation, -alkoxylation, and -arylation, and can be further transformed into other useful functionalities.[19]

C_H_Activation Start Arene with Directing Group (DG) Intermediate Cyclometalated Intermediate Start->Intermediate Coordination & C-H Activation Catalyst Transition Metal Catalyst (e.g., Pd, Rh, Ir) Catalyst->Intermediate Reagent Coupling Partner (e.g., Alkene, Aryl Halide) Reagent->Intermediate Oxidative Addition/ Insertion Product ortho-Functionalized Product Intermediate->Product Reductive Elimination DG_Removal Further Transformation or DG Removal Product->DG_Removal

Caption: General workflow for transition metal-catalyzed ortho-C–H functionalization.

Causality in C-H Functionalization: The choice of directing group is critical. A bidentate chelating group (like a carboxamide or pyridine) forms a stable, five- or six-membered cyclometalated intermediate with the catalyst.[20] This intermediate is the key to selectivity; it holds the catalyst in close proximity to the ortho C-H bond, drastically lowering the activation energy for its cleavage compared to other C-H bonds on the ring.

Cyclization and Annulation Strategies

Building the benzene ring from acyclic precursors is a powerful strategy for accessing highly substituted patterns that are difficult to make otherwise. [3+3] and [2+2+2] cycloadditions are prominent examples.

  • [3+3] Benzannulation: This strategy involves combining two three-carbon synthons. A notable example is the metal-free reaction of propargyl alcohols with organic peroxides to form 1,3,5-trisubstituted benzenes.[21]

  • [2+2+2] Cyclotrimerization: The cyclotrimerization of alkynes is a classic and efficient method for creating symmetrically substituted benzenes.[8]

Data Summary: Comparison of Synthetic Strategies

StrategyKey FeaturesTypical SubstitutionAdvantagesLimitations
Electrophilic Aromatic Substitution (EAS) Stepwise addition of electrophiles guided by substituent effects.All patterns possible, but requires careful planning.[9][10]Well-understood, vast literature, scalable.Often requires harsh conditions, potential for isomer mixtures.
Cross-Coupling (e.g., Suzuki, Heck) Coupling of pre-functionalized arenes with partners.Highly versatile, depends on starting material.Mild conditions, excellent functional group tolerance.[7]Requires pre-functionalization, generates stoichiometric waste.
Directed C-H Functionalization Catalyst-directed activation of specific C-H bonds.Primarily ortho to the directing group. meta and para are emerging.[17][18]High atom economy, novel reactivity, late-stage functionalization.[15]Requires a directing group, catalyst cost, scope can be limited.
Benzannulation / Cyclization Construction of the aromatic ring from acyclic precursors.Often provides access to highly substituted patterns with high regioselectivity.[21][22]Convergent, excellent regiocontrol.Substrate synthesis can be multi-step.

Future Perspectives: The Next Generation of Building Blocks

The field continues to evolve, driven by the need for greater efficiency, sustainability, and complexity. Key areas of future development include:

  • meta- and para-Selective C-H Functionalization: Overcoming the strong ortho-directing bias is a major goal. Novel ligand and template designs are being explored to achieve this elusive control.[17][18]

  • Photoredox and Electrocatalysis: Using light or electricity to drive reactions offers sustainable alternatives to traditional reagents and can unlock novel reaction pathways.[23]

  • Bioisosteric Replacements: While this guide focuses on the benzene core, a growing trend involves its replacement with C(sp³)-rich three-dimensional saturated cores like bicyclo[1.1.1]pentanes (BCPs) to improve physicochemical properties.[6] The synthetic methods developed for benzenes are now being adapted for these novel scaffolds.

By integrating classical knowledge with modern innovations, chemists are better equipped than ever to design and synthesize the precise tri-substituted benzene building blocks needed to address challenges in medicine and materials.

References

  • Title: Divergent synthesis of 1,3,5-trisubstituted benzenes from 2,3,5-triiodobenzoic acid Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Direct construction of 1,3,5‐trisubstituted benzene core. Source: ResearchGate URL: [Link]

  • Title: Ternary Synthon Strategy for 1,3,5-Trisubstituted Benzenes via [3 + 3] Benzannulation of Propargyl Alcohols Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Recent Advances in C–H Functionalization Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Gold-Catalyzed Diyne-Ene Annulation for the Synthesis of Polysubstituted Benzenes through Formal [3+3] Approach with Amide as the Critical Co-Catalyst Source: PMC (PubMed Central) URL: [Link]

  • Title: A CONCISE SYNTHESIS OF SYMMETRIC 1,3,5-C3-TRISUBSTITUTED BENZENES Source: Organic Preparations and Procedures International URL: [Link]

  • Title: 1, 2, 3-tri-substituted benzene and method for synthesizing same Source: Google Patents URL
  • Title: Synthesis of di- and tri-substituted benzenes Source: BrainKart URL: [Link]

  • Title: Structure-guided discovery of 1,3,5 tri-substituted benzenes as potent and selective matriptase inhibitors exhibiting in vivo antitumor efficacy Source: PubMed URL: [Link]

  • Title: Synthesize the trisubstituted benzene Source: Chemistry Stack Exchange URL: [Link]

  • Title: Synthesis of polysubstituted arenes through organocatalytic benzannulation Source: RSC Advances (RSC Publishing) URL: [Link]

  • Title: Transition metal catalyzed meta-C–H functionalization of aromatic compounds Source: ResearchGate URL: [Link]

  • Title: Synthesis of symmetrically trisubstituted benzene derivatives Source: Journal of the Chemical Society C: Organic (RSC Publishing) URL: [Link]

  • Title: Recent Applications of C–H Functionalization in Complex Natural Product Synthesis Source: RSC Publishing URL: [Link]

  • Title: ACS Select - C-H Functionalization Source: ACS Publications URL: [Link]

  • Title: Synthesis of Polysubstituted Benzenes Source: Fiveable URL: [Link]

  • Title: Directive Influence Of Functional Group In Mono Substituted Benzene Source: BYJU'S URL: [Link]

  • Title: Synthesis and Antimalarial Evaluation of New 1,3,5-tris[(4-(Substituted-aminomethyl)phenyl)methyl]benzene Derivatives: A Novel Alternative Antiparasitic Scaffold Source: MDPI URL: [Link]

  • Title: 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring Source: Chemistry LibreTexts URL: [Link]

  • Title: N-Tosylcarboxamide in C–H Functionalization: More than a Simple Directing Group Source: MDPI URL: [Link]

  • Title: A Change in C–H Activation Mechanism: Experimental and Computational Investigations of Rh-Catalyzed Disubstituted Benzene Functionalization Source: PMC (PubMed Central) URL: [Link]

  • Title: Identification of Novel 1,3,5-Triphenylbenzene Derivative Compounds as Inhibitors of Hen Lysozyme Amyloid Fibril Formation Source: MDPI URL: [Link]

  • Title: A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry Source: University of Göttingen URL: [Link]

  • Title: 4-substituted benzene: Significance and symbolism Source: sciencetree.com URL: [Link]

  • Title: Propose a synthetic sequence of this trisubstituted benzene starting from toluene. Source: Pearson URL: [Link]

  • Title: Synthesis of Aromatic Compounds (2) - Polarity Reversal Source: Master Organic Chemistry URL: [Link]

  • Title: Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control Source: Beaudry Research Group, Oregon State University URL: [Link]

  • Title: Breakthrough in aromatic molecule research Source: ISIS Neutron and Muon Source URL: [Link]

  • Title: Recent advances in C(sp3)–H bond functionalization via metal–carbene insertions Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Rings in Clinical Trials and Drugs: Present and Future Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Three-dimensional saturated C(sp3)-rich bioisosteres for benzene Source: PMC (PubMed Central) URL: [Link]

  • Title: Modular Access to meta-Substituted Benzenes via Mo-Catalyzed Intermolecular Deoxygenative Benzene Formation Source: Journal of the American Chemical Society URL: [Link]

  • Title: Ring Systems in Medicinal Chemistry: A Cheminformatics Analysis of Ring Popularity in Drug Discovery Over Time Source: ChemRxiv URL: [Link]

  • Title: An overview of the synthetic strategies of C 3-symmetric polymeric materials containing benzene and triazine cores and their biomedical applications Source: RSC Advances (RSC Publishing) URL: [Link]

  • Title: Reactions of Benzene Part 7 - Synthesis of Trisubstituted Benzenes Source: YouTube URL: [Link]

  • Title: Synthesis of Aromatic Compounds From Benzene Source: Chemistry Steps URL: [Link]

  • Title: Synthesis of substituted benzene rings I (video) Source: Khan Academy URL: [Link]

  • Title: Design and Synthesis of Benzene Homologues Tethered with 1,2,4-Triazole and 1,3,4-Thiadiazole Motifs Revealing Dual MCF-7/HepG2 Cytotoxic Activity with Prominent Selectivity via Histone Demethylase LSD1 Inhibitory Effect Source: MDPI URL: [Link]

Sources

Methodological & Application

Palladium-catalyzed cross-coupling of bromo-chloro-benzoates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Functionalization of Bromo-Chloro-Benzoates via Pd-Catalysis

Introduction: The Polyhalogenated Advantage

In drug discovery and complex molecule synthesis, polyhalogenated arenes—specifically bromo-chloro-benzoates —serve as high-value linchpins. They offer orthogonal reactivity handles: the ester directs steric/electronic properties, the bromide provides a low-barrier entry for cross-coupling, and the chloride remains latent for subsequent diversification.

This guide addresses the critical challenge: Chemoselectivity . How do you exclusively engage the C–Br bond in a Suzuki-Miyaura coupling while preserving the C–Cl bond for a second step? This protocol leverages kinetic differentiation in oxidative addition to achieve >98% site selectivity.

Mechanistic Principles & Causality

To master this reaction, one must understand the kinetic hierarchy of Oxidative Addition (OA) .

  • Bond Dissociation Energy (BDE): The C–Br bond (~81 kcal/mol) is significantly weaker than the C–Cl bond (~96 kcal/mol).

  • The Benzoate Effect: The ester group (–COOMe) is electron-withdrawing (EWG). This lowers the electron density on the arene, accelerating OA for both halides. However, it does not invert the intrinsic reactivity order (I > Br > Cl).

  • Ligand Control: The choice of ligand dictates the "temperature floor" of the reaction.

    • Traditional Ligands (PPh₃): Require heat to activate Br; often fail to activate Cl. Good for selectivity but slow.

    • Buchwald Ligands (SPhos, XPhos):[1] Can activate Br at room temperature and Cl at elevated temperatures. Strategy: Use a highly active ligand at low temperature to consume the bromide before the thermal barrier for chloride activation is breached.

Diagram 1: Kinetic Selectivity in the Catalytic Cycle

CatalyticCycle Pd0 Pd(0) Active Species OA_Br Oxidative Addition (C-Br) Low Barrier (k_Br) Pd0->OA_Br Fast (<60°C) OA_Cl Oxidative Addition (C-Cl) High Barrier (k_Cl) Pd0->OA_Cl Slow (>80°C) Substrate Bromo-Chloro-Benzoate Substrate->OA_Br Substrate->OA_Cl TransMet_Br Transmetallation (Boronic Acid/Base) OA_Br->TransMet_Br RE_Br Reductive Elimination TransMet_Br->RE_Br RE_Br->Pd0 Regenerate Product_Br Product A: Biaryl-Chloro-Benzoate (DESIRED) RE_Br->Product_Br SideProduct Product B: Bis-Coupled (UNDESIRED) OA_Cl->SideProduct Over-reaction

Caption: Kinetic bifurcation showing the low-energy pathway for C-Br activation (Blue) vs. the high-energy barrier for C-Cl activation (Red).

Experimental Protocol: Site-Selective Suzuki Coupling

Objective: Couple phenylboronic acid to Methyl 4-bromo-3-chlorobenzoate at the C4-position (Br) while retaining the C3-Cl.

Materials
  • Substrate: Methyl 4-bromo-3-chlorobenzoate (1.0 equiv, 1.0 mmol)

  • Nucleophile: Phenylboronic acid (1.1 equiv)

  • Catalyst Source: Pd(OAc)₂ (1.0 mol%)

  • Ligand: SPhos (2.0 mol%) — Selected for high turnover at mild temps.

  • Base: K₃PO₄ (2.0 equiv, finely ground)

  • Solvent: Toluene : Water (10:1 v/v) — Biphasic systems often suppress dehalogenation.

Step-by-Step Methodology
  • Pre-Complexation (Optional but Recommended):

    • In a vial, dissolve Pd(OAc)₂ (2.2 mg) and SPhos (8.2 mg) in 1 mL dry Toluene. Stir for 10 mins under Argon. The solution should turn from orange to pale yellow/colorless, indicating reduction to Pd(0)-L.

    • Why? Pre-forming the catalyst prevents "naked" Pd precipitation and ensures consistent initiation.

  • Reaction Setup:

    • To a 25 mL Schlenk tube equipped with a magnetic stir bar, add:

      • Methyl 4-bromo-3-chlorobenzoate (249 mg, 1.0 mmol)

      • Phenylboronic acid (134 mg, 1.1 mmol)

      • K₃PO₄ (424 mg, 2.0 mmol)

    • Evacuate and backfill with Argon (3 cycles).

  • Solvent & Catalyst Addition:

    • Add degassed Toluene (4 mL) and degassed Water (0.5 mL).

    • Add the pre-formed Catalyst solution (1 mL).

    • Critical: Total solvent volume = 5.5 mL (~0.18 M).

  • Execution:

    • Heat the sealed vessel to 40–50°C in an oil bath.

    • Monitor: Check TLC at 1 hour. The starting material (SM) should be consumed.

    • Stop Condition: Do NOT overheat. If SM is gone, stop immediately to prevent C-Cl activation.

  • Workup:

    • Cool to room temperature.[2][3] Dilute with EtOAc (20 mL).

    • Wash with water (10 mL) and brine (10 mL).

    • Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Purification:

    • Flash chromatography (Hexanes/EtOAc gradient). The product (Methyl 3-chloro-4-phenylbenzoate) typically elutes after non-polar impurities but before any bis-coupled byproduct.

Optimization & Troubleshooting Data

The following table summarizes how changing parameters affects the Chemoselectivity Index (Ratio of Mono-coupled : Bis-coupled product).

ParameterVariationOutcomeMechanistic Reason
Temperature 40°C >99:1 (Br:Cl) Kinetic control; insufficient energy for C-Cl OA.
Temperature100°C85:15 (Br:Cl)Thermal energy breaches C-Cl activation barrier.
Ligand SPhos High Yield Bulky, electron-rich; facilitates OA of Br at low temp.
LigandPPh₃Low YieldPoor turnover at 40°C; requires heat (risking selectivity).
Base K₃PO₄ Optimal Mild buffering; compatible with sensitive esters.
BaseCs₂CO₃Reduced Selectivity"Cesium Effect" can increase rate of difficult couplings (Cl).
Solvent Tol/H₂O Clean Biphasic system solubilizes inorganic base without aggressive polarity.

Sequential Functionalization Workflow

Once the bromide is coupled, the chloride remains. To activate the chloride in Step 2, the conditions must be intensified.

Diagram 2: Sequential Workflow Strategy

SequentialWorkflow Step1 STEP 1: Br-Selective Pd(OAc)2 / SPhos 40°C, 2 hrs Intermediate Intermediate: Ar-Cl Intact Step1->Intermediate High Selectivity Step2 STEP 2: Cl-Activation Add: XPhos Pd G3 100°C, 12 hrs Intermediate->Step2 Force Conditions Final Final Scaffold (Bis-Arylated) Step2->Final

Caption: Two-stage protocol. Step 1 exploits kinetic ease of Br. Step 2 uses heat and specialized precatalysts to force Cl coupling.

References

  • Mechanistic Basis of Oxidative Addition

    • Trends in reactivity of aryl halides (I > Br > Cl).
    • Source:

  • Chemoselective Suzuki Coupling Protocols

    • Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. (Discusses selectivity with CPhos/SPhos type ligands).
    • Source:

  • General Suzuki-Miyaura Guides

    • Suzuki-Miyaura Cross-Coupling: Practical Guide.
    • Source:

  • Polyhalogenated Substrate Scope

    • Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)
    • Source:

Sources

Application Notes and Protocols: Ethyl 3-bromo-4-chloro-5-methylbenzoate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of Ethyl 3-bromo-4-chloro-5-methylbenzoate as a key pharmaceutical intermediate. We will explore its physicochemical properties, provide a detailed protocol for its synthesis and purification, outline its application in constructing complex molecular architectures via cross-coupling reactions, and discuss essential analytical and safety protocols. The methodologies are presented with a focus on the underlying chemical principles to empower users to adapt and troubleshoot these processes effectively.

Introduction: A Versatile Scaffold for Drug Discovery

This compound is a polysubstituted aromatic compound belonging to the family of benzoate esters. Its structure is distinguished by a highly functionalized benzene ring, featuring bromine and chlorine atoms, a methyl group, and an ethyl ester moiety. This unique arrangement of functional groups makes it a valuable and versatile building block in medicinal chemistry and process development.

The presence of two distinct halogen atoms (bromine and chlorine) at ortho and para positions relative to the methyl group allows for selective and sequential functionalization, primarily through metal-catalyzed cross-coupling reactions. The bromine atom, being more reactive than the chlorine atom in typical palladium-catalyzed reactions, serves as a primary handle for introducing molecular diversity. This strategic reactivity is pivotal in the synthesis of complex, biologically active molecules, where precise control over substitution patterns is paramount. This guide will detail the practical synthesis of this intermediate and demonstrate its utility in a representative Suzuki-Miyaura coupling reaction, a cornerstone of modern pharmaceutical synthesis.

Physicochemical and Safety Data

A thorough understanding of the compound's properties is critical for its effective use and safe handling.

Physicochemical Properties
PropertyValueSource
Chemical Name This compound-
CAS Number 1564628-51-8[1]
Molecular Formula C₁₀H₁₀BrClO₂[2]
Molecular Weight 277.54 g/mol [2]
Appearance White to light orange solid (predicted based on similar compounds)[3]
Purity Typically ≥95%[3]
Storage Store in a well-ventilated place. Keep container tightly closed.[3]
Safety and Handling

This compound is an irritant and requires careful handling in a laboratory setting. All operations should be performed inside a certified chemical fume hood by personnel trained in handling hazardous chemicals.

  • Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[3]

  • Handling: Avoid breathing dust, fumes, or vapors. Wash hands and any exposed skin thoroughly after handling.[3]

  • First Aid:

    • If on Skin: Wash with plenty of soap and water.[3]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing.[3]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3]

Synthesis and Purification Protocol

The most direct and industrially scalable synthesis of this compound involves the Fischer esterification of its corresponding carboxylic acid precursor, 3-bromo-4-chloro-5-methylbenzoic acid.

Synthesis Workflow Diagram

G cluster_0 Synthesis Protocol A 1. Reactant Setup 3-bromo-4-chloro-5-methylbenzoic acid Ethanol (Anhydrous) Sulfuric Acid (cat.) B 2. Reflux Heat mixture to reflux (approx. 78°C) Monitor by TLC (4-6 hours) A->B Heat & Stir C 3. Work-up Cool to RT Neutralize with NaHCO₃ (aq) Extract with Ethyl Acetate B->C Reaction Complete D 4. Purification Wash organic layer (brine) Dry over Na₂SO₄ Concentrate in vacuo C->D Isolate Organic Phase E 5. Final Product This compound Characterize (NMR, MS) D->E Remove Solvent

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

Objective: To synthesize this compound via Fischer esterification.

Materials:

  • 3-bromo-4-chloro-5-methylbenzoic acid (1.0 eq)

  • Ethanol (anhydrous, 200 proof), to serve as both reactant and solvent (approx. 10 mL per gram of acid)

  • Sulfuric acid (concentrated, 98%) (catalytic amount, ~2-3 drops)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-bromo-4-chloro-5-methylbenzoic acid. Add anhydrous ethanol to the flask.

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reflux: Attach a condenser to the flask and heat the mixture to a gentle reflux (approximately 78°C) using a heating mantle.

    • Causality Note: Heating under reflux increases the reaction rate by providing the necessary activation energy for the esterification reaction. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 4:1 Hexanes:Ethyl Acetate). The disappearance of the starting carboxylic acid spot and the appearance of a new, less polar product spot indicates reaction progression. The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, allow the flask to cool to room temperature. Carefully and slowly add saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid. Continue adding until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x volumes of the initial ethanol). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine to remove residual water and salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Final Product: The resulting crude solid or oil can be further purified by recrystallization or flash column chromatography if necessary to yield pure this compound.

Application in Pharmaceutical Synthesis: Suzuki-Miyaura Coupling

The strategic placement of the bromine atom makes this intermediate an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds, enabling the connection of the benzoate core to other aromatic or heteroaromatic systems, a common strategy in the synthesis of kinase inhibitors and other targeted therapies.

Suzuki Coupling Workflow Diagram

G cluster_1 Suzuki Coupling Protocol A 1. Reagent Setup This compound Arylboronic Acid Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) B 2. Solvent Addition & Degas Add Toluene/Water mixture Degas with N₂ or Argon for 15-20 min A->B Suspend Reagents C 3. Reaction Heat mixture to 80-100°C Monitor by TLC/LC-MS (2-12 hours) B->C Inert Atmosphere D 4. Work-up & Extraction Cool to RT Add water, separate layers Extract aqueous layer with Ethyl Acetate C->D Reaction Complete E 5. Purification Combine organic layers, dry, concentrate Purify via Flash Chromatography D->E Isolate Crude Product F 6. Coupled Product Characterize final biaryl product E->F High Purity

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Representative Step-by-Step Protocol

Objective: To couple this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., Potassium carbonate, K₂CO₃, 2.0 eq)

  • Solvent system (e.g., Toluene and Water, 4:1 ratio)

  • Schlenk flask or similar reaction vessel, condenser, inert gas line (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Solvent Addition and Degassing: Add the toluene/water solvent mixture. Seal the vessel and thoroughly degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

    • Causality Note: Oxygen must be removed from the reaction mixture because it can oxidize the active Pd(0) catalyst to an inactive Pd(II) species, thereby quenching the catalytic cycle and preventing the reaction from proceeding.

  • Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting benzoate material is consumed (typically 2-12 hours).

  • Work-up: Cool the reaction to room temperature. Add water and transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Final Product: Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.

Analytical Methods for Quality Control

To ensure the identity, purity, and quality of this compound, a combination of analytical techniques should be employed.

  • High-Performance Liquid Chromatography (HPLC): A primary method for assessing purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a formic or phosphoric acid modifier) is a typical starting point for method development.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The ¹H NMR spectrum will show characteristic signals for the ethyl group (a quartet and a triplet), the methyl group (a singlet), and the aromatic protons.[5]

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight. The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of both bromine and chlorine atoms.

References

  • AOBChem USA. Ethyl 3-bromo-5-chloro-4-methylbenzoate. [Link]

  • CP Lab Safety. Ethyl 3-bromo-5-methylbenzoate, min 96%, 5 grams. [Link]

  • AA Blocks. 157652-33-0 | Ethyl 3-bromo-4-chloro-2-methylbenzoate. [Link]

  • Patsnap. (2015). Synthesis method for 3-bromine-4-(methylol)
  • Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • EPA. (2025). Ethyl 3-bromo-4-methylbenzoate Properties. [Link]

  • SIELC Technologies. (2018). Ethyl 4-methylbenzoate. [Link]

  • International Journal of Research in Engineering and Science. AN EFFICIENT FeSO4 MEDIATED SYNTHESIS OF METHYL-4-(ETHOXYMETHYL)-BENZOATE. [Link]

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  • Thieme. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid. [Link]

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Application Notes & Protocols: A Guide to Nucleophilic Substitution Reactions of Halogenated Benzoate Esters

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Nucleophilic substitution on halogenated benzoate esters represents a cornerstone of modern organic synthesis, providing a versatile pathway to a diverse array of functionalized aromatic compounds. These reactions are pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The reactivity of the aryl halide is critically modulated by the electronic properties of the ester group and the nature of the halogen, necessitating a nuanced approach to reaction design. This guide provides an in-depth exploration of the primary mechanistic pathways—Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. We offer detailed, field-proven protocols, optimization strategies, and troubleshooting advice tailored for researchers, scientists, and drug development professionals aiming to leverage these powerful transformations.

Theoretical Background & Mechanistic Overview

Aromatic rings are inherently electron-rich and typically undergo electrophilic, not nucleophilic, substitution.[1][2] However, the strategic placement of electron-withdrawing groups (EWGs) can reverse this polarity, rendering the ring susceptible to nucleophilic attack.[1][3][4] The benzoate ester moiety is a moderately deactivating, meta-directing group in electrophilic substitutions, but in the context of nucleophilic substitution, it functions as a crucial activating group.

The Addition-Elimination (SNAr) Mechanism

The most common pathway for nucleophilic substitution on activated aryl halides is the SNAr mechanism.[4][5] This is a two-step process distinct from the concerted SN2 or stepwise SN1 reactions seen in aliphatic systems.[1][6] Aryl halides are sterically hindered for the backside attack required for an SN2 reaction, and the formation of a high-energy aryl cation makes the SN1 pathway unfavorable.[1][6]

The SNAr mechanism proceeds as follows:

  • Addition: The nucleophile attacks the carbon atom bearing the leaving group (the halogen). This is the rate-determining step as it disrupts the ring's aromaticity.[5] This attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[6][7]

  • Elimination: The aromaticity is restored in a rapid subsequent step where the leaving group is expelled.[5]

The stability of the Meisenheimer complex is paramount. The ester group, particularly when positioned ortho or para to the halogen, effectively stabilizes the negative charge through resonance, thereby activating the ring for the reaction.[3][6] A meta-positioned ester offers no such resonance stabilization, resulting in significantly lower reactivity.[6]

SNAr_Mechanism Reactants Halogenated Benzoate Ester + Nucleophile (Nu⁻) Step1 Step 1: Nucleophilic Attack (Slow, Rate-Determining) Reactants->Step1 Addition Meisenheimer Meisenheimer Complex (Resonance-Stabilized Anion) Step1->Meisenheimer Step2 Step 2: Elimination (Fast) Meisenheimer->Step2 Loss of Leaving Group Products Substituted Benzoate Ester + Halide (X⁻) Step2->Products

Figure 1: The two-step Addition-Elimination (SNAr) mechanism.

Influence of the Halogen Leaving Group

In SNAr reactions, the reactivity order of halogens is often F > Cl > Br > I.[8][9] This is counterintuitive when considering bond strength (C-I is weakest) but is explained by the mechanism. The first step, nucleophilic attack, is rate-determining. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and accelerating the initial attack by the nucleophile.[8][10]

Transition Metal-Catalyzed Cross-Coupling

For less activated systems or with less reactive aryl halides (chlorides, bromides, iodides), classical SNAr may require harsh conditions. In these cases, transition-metal catalysis offers powerful alternatives.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming C-N bonds.[11][12] It involves a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination.[13] It is exceptionally versatile, tolerating a wide range of amines and aryl halides.[11][13]

  • Ullmann Condensation: A classic copper-catalyzed reaction, the Ullmann condensation is used to form C-O, C-N, and C-S bonds.[14][15] While traditional protocols required high temperatures, modern variations with ligands allow for milder reaction conditions.[14][16][17]

Reaction_Selection Start Select Reaction for Halogenated Benzoate Ester Halogen What is the Halogen? Start->Halogen Activation Is the Ester group ortho or para to Halogen? Halogen->Activation F, Cl Buchwald Buchwald-Hartwig (Pd-catalyzed) Halogen->Buchwald Cl, Br, I Ullmann Ullmann Condensation (Cu-catalyzed) Halogen->Ullmann Br, I SNAr Classical SNAr Activation->SNAr Yes Difficult Reaction may require harsh conditions or specialized catalysts Activation->Difficult No (meta)

Figure 2: Decision logic for selecting a suitable reaction pathway.

Key Experimental Parameters & Optimization

Successful execution of nucleophilic substitution reactions hinges on the careful selection and optimization of several key parameters.

ParameterRationale & Field Insights
Nucleophile The choice of nucleophile (amines, alcohols, thiols) is application-dependent. Stronger nucleophiles generally lead to faster reactions. For amines, primary amines are often more reactive than secondary amines due to less steric hindrance. Common nucleophiles include alkoxides, thiolates, and both primary and secondary amines.[8]
Solvent Polar aprotic solvents such as DMF, DMSO, and NMP are the solvents of choice for SNAr reactions.[18] They effectively solvate the counter-ion of the nucleophile but poorly solvate the nucleophile itself, increasing its effective reactivity.[18][19] Protic solvents like water or alcohols can hydrogen-bond with the nucleophile, stabilizing it and reducing its reactivity.[20]
Base A base is often required to deprotonate the nucleophile (e.g., an alcohol or amine) or to neutralize the acid generated during the reaction. Inorganic bases like K₂CO₃ or Cs₂CO₃ are common and easy to remove during workup.[21] For metal-catalyzed reactions, strong, non-nucleophilic bases like NaOt-Bu or LHMDS are frequently used.[13]
Temperature Reaction rates are highly temperature-dependent. SNAr reactions with highly activated substrates (e.g., fluoro-nitrobenzoates) can often proceed at room temperature or with gentle heating (50-100 °C).[21][22] Less reactive substrates (e.g., chloro- or bromo-benzoates) and metal-catalyzed couplings may require higher temperatures (80-130 °C).[13][16] Microwave-assisted heating can dramatically reduce reaction times.[23][24][25]
Catalyst System For Buchwald-Hartwig reactions, a combination of a palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a phosphine ligand (e.g., XPhos, RuPhos, BINAP) is critical.[12][13] For Ullmann reactions, a copper(I) source like CuI is typically used, often with a diamine ligand (e.g., L-proline, DMEDA) to facilitate the reaction at lower temperatures.[16][26]

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for all reagents before use.[7]

Protocol 1: General Procedure for SNAr with an Amine Nucleophile

This protocol is suitable for the reaction of an activated halogenated benzoate ester (e.g., methyl 4-fluorobenzoate) with a primary or secondary amine.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the halogenated benzoate ester (1.0 eq).

  • Add an anhydrous polar aprotic solvent (e.g., DMSO or DMF, approx. 0.2-0.5 M concentration).

  • Add the amine nucleophile (1.1 - 1.5 eq) to the solution.[21]

  • Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq).[21]

  • Reaction Execution: Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) and heat to the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Setup 1. Reaction Setup (Flask, Reagents, Solvent) Execute 2. Heat & Stir (Under Inert Atmosphere) Setup->Execute Monitor 3. Monitor Progress (TLC / LC-MS) Execute->Monitor Workup 4. Quench & Extract Monitor->Workup Reaction Complete Purify 5. Column Chromatography Workup->Purify Characterize 6. Characterization (NMR, MS) Purify->Characterize

Sources

Application Notes and Protocols for Microwave-Assed Synthesis of Polysubstituted Benzoates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polysubstituted benzoates are a critical structural motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. Traditional synthetic routes to these compounds often involve lengthy reaction times, harsh conditions, and the generation of significant waste. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful enabling technology, offering dramatic rate enhancements, improved yields, and greater reaction control.[1][2][3][4][5] This guide provides a comprehensive overview of the principles and practical applications of microwave-assisted synthesis for the preparation of polysubstituted benzoates. Detailed protocols for common cross-coupling reactions, such as Suzuki and Sonogashira couplings, are presented, along with insights into reaction optimization, safety considerations, and troubleshooting.

Introduction: The Case for Microwave Chemistry

The substitution pattern on a benzoate ring dictates its chemical and biological properties. Consequently, the efficient and precise synthesis of polysubstituted benzoates is a cornerstone of modern chemical research. Conventional heating methods, which rely on thermal conduction, often lead to uneven heating and the formation of byproducts.[3] Microwave irradiation, in contrast, provides rapid and uniform heating of the reaction mixture through direct coupling of microwave energy with polar molecules in the sample.[3][6][7] This direct energy transfer results in a number of significant advantages:

  • Accelerated Reaction Rates: Reactions that take hours or even days under conventional heating can often be completed in minutes using microwave assistance.[1][2][4]

  • Improved Yields and Purity: The rapid and uniform heating minimizes the formation of side products, leading to higher isolated yields and cleaner reaction profiles.[1][2][3]

  • Enhanced Reaction Control and Reproducibility: Dedicated microwave reactors offer precise control over temperature and pressure, leading to more consistent and reproducible outcomes.[3][8]

  • Energy Efficiency: By directly heating the reactants and solvent, microwave synthesis is a more energy-efficient process compared to conventional heating of an entire reaction apparatus.[1][2][3]

  • Alignment with Green Chemistry Principles: Reduced reaction times, lower energy consumption, and the potential for solvent-free reactions position MAOS as a more environmentally benign approach to chemical synthesis.[1][2][6]

Fundamental Principles of Microwave Heating

Microwave-assisted synthesis relies on the interaction of electromagnetic radiation with the molecules in the reaction mixture. The two primary mechanisms of microwave heating are:

  • Dipolar Polarization: Polar molecules, such as water or ethanol, possess a permanent dipole moment. When subjected to the oscillating electric field of the microwave, these molecules attempt to align themselves with the field. This rapid reorientation generates friction, leading to a rapid increase in temperature.[3][7]

  • Ionic Conduction: In the presence of ions, the oscillating electric field causes the ions to migrate and collide. These collisions generate heat within the reaction mixture.[7]

The efficiency of microwave heating is dependent on the dielectric properties of the reactants and the solvent. Solvents with high dielectric constants and loss tangents are more efficient at absorbing microwave energy.

Experimental Workflow and Logical Relationships

The general workflow for microwave-assisted synthesis is streamlined and efficient. The following diagram illustrates the key steps involved.

Microwave_Synthesis_Workflow A Reaction Planning & Stoichiometry B Reagent & Solvent Preparation A->B C Microwave Vial Assembly B->C D Microwave Reactor Setup (Time, Temp, Power) C->D E Irradiation & Reaction Monitoring D->E F Cooling & Depressurization E->F G Workup & Product Isolation F->G H Purification & Characterization G->H

Caption: General workflow for microwave-assisted synthesis.

Protocols for Microwave-Assisted Synthesis of Polysubstituted Benzoates

The following protocols provide detailed methodologies for the synthesis of polysubstituted benzoates via common palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an aryl halide (or triflate) and an organoboron compound. Microwave irradiation has been shown to dramatically accelerate this reaction.[9][10][11]

Reaction Scheme:

Where Ar-X is a substituted halo- or triflyloxy-benzoate and R-B(OR')2 is a boronic acid or ester.

  • Substituted halo- or triflyloxy-benzoate (e.g., methyl 4-bromobenzoate)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like PEPPSI-iPr[10])

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water, DMF, toluene/ethanol/water)

  • Microwave reactor vials (10 mL or 20 mL) with stir bars

  • Dedicated microwave synthesis reactor

  • To a 10 mL microwave vial equipped with a magnetic stir bar, add the substituted halo-benzoate (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02-0.05 mmol), and base (2.0-3.0 mmol).

  • Add the chosen solvent system (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water).

  • Seal the vial with a septum cap.

  • Place the vial in the microwave reactor cavity.

  • Set the reaction parameters:

    • Temperature: 120-150 °C

    • Time: 5-20 minutes

    • Power: Dynamic (the instrument will adjust the power to maintain the set temperature)

  • Start the irradiation. The reaction progress can be monitored by TLC or LC-MS after cooling and carefully opening the vial.

  • Upon completion, allow the vial to cool to room temperature before carefully venting and opening.

  • Workup: Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Aryl HalideBoronic AcidCatalystBaseSolventTemp (°C)Time (min)Yield (%)
Methyl 4-bromobenzoatePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O14010>95
Ethyl 3-iodobenzoate4-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃DMF12015>90
Methyl 4-chlorobenzoate2-Thienylboronic acidPEPPSI-iPrK₃PO₄Toluene/EtOH/H₂O15020~85
Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide. Microwave-assisted Sonogashira reactions are highly efficient for the synthesis of alkynyl-substituted benzoates.[12][13][14][15]

Reaction Scheme:

Where Ar-X is a substituted halo-benzoate.

  • Substituted halo-benzoate (e.g., methyl 4-iodobenzoate)

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) co-catalyst (e.g., CuI)

  • Base (e.g., triethylamine, diisopropylamine)

  • Solvent (e.g., THF, DMF, acetonitrile)

  • Microwave reactor vials and equipment as described for the Suzuki coupling.

  • To a 10 mL microwave vial with a stir bar, add the substituted halo-benzoate (1.0 mmol), palladium catalyst (0.01-0.03 mmol), and CuI (0.02-0.05 mmol).

  • Add the solvent (e.g., 5 mL of THF) and the base (e.g., 2.0 mmol of triethylamine).

  • Add the terminal alkyne (1.2 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Set the reaction parameters:

    • Temperature: 100-140 °C

    • Time: 5-15 minutes

    • Power: Dynamic

  • Initiate the microwave irradiation.

  • After the reaction is complete, cool the vial to room temperature.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

  • Purification: Purify the crude product by column chromatography.

Reaction Mechanism Visualization

The following diagram illustrates the catalytic cycle for a generic palladium-catalyzed cross-coupling reaction, such as the Suzuki or Sonogashira coupling.

Catalytic_Cycle Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)->Ar-Pd(II)-X Ar-X Transmetalation Transmetalation Ar-Pd(II)-R Ar-Pd(II)-R Ar-Pd(II)-X->Ar-Pd(II)-R R-M Ar-Pd(II)-R->Pd(0) Ar-R Reductive\nElimination Reductive Elimination

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Safety Considerations

While microwave-assisted synthesis is generally safe when performed correctly, it is crucial to adhere to the following safety protocols:

  • Use Dedicated Equipment: Never use a domestic microwave oven for chemical synthesis.[16] Laboratory-grade microwave reactors are equipped with essential safety features, including temperature and pressure sensors, and are designed to contain potential vessel failures.[16]

  • Proper Vessel Selection and Handling: Use only microwave-safe reaction vials and caps designed for the pressures and temperatures that will be generated.[8] Do not exceed the recommended fill volume of the vial.

  • Understand Reaction Kinetics: Be aware of the potential for rapid, exothermic reactions. When exploring new reactions, start with small-scale experiments and gradually increase the scale.

  • Cooling and Venting: Always allow the reaction vessel to cool to a safe temperature before opening it.[8] Follow the manufacturer's instructions for depressurizing the vial.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

  • Fume Hood: Conduct all experiments in a well-ventilated fume hood to avoid inhaling any potentially toxic fumes.[16]

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Incorrect base or solvent- Temperature too low- Insufficient reaction time- Use a fresh batch of catalyst- Screen different bases and solvents- Increase the reaction temperature in increments- Increase the reaction time
Formation of Side Products - Temperature too high- Prolonged reaction time- Incorrect stoichiometry- Decrease the reaction temperature- Reduce the reaction time- Carefully control the stoichiometry of reactants
Inconsistent Results - Inhomogeneous heating- Inaccurate temperature measurement- Ensure proper stirring- Use a fiber-optic temperature probe for accurate internal temperature measurement[17]
Pressure Exceeds Limit - Highly volatile solvent- Reaction producing gaseous byproducts- Overfilling the reaction vial- Use a higher-boiling point solvent- Reduce the reaction scale- Ensure the vial is not filled beyond the recommended volume

Conclusion

Microwave-assisted synthesis offers a transformative approach to the preparation of polysubstituted benzoates, providing significant advantages in terms of reaction speed, efficiency, and control.[1][2][3][4][5] By understanding the fundamental principles of microwave heating and adhering to established protocols and safety guidelines, researchers can leverage this powerful technology to accelerate their research and development efforts in medicinal chemistry, materials science, and beyond. The continued development of microwave technology and its application in organic synthesis promises to further expand the horizons of chemical innovation.[6]

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). Google Scholar.
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  • Ren, Y., Chen, Y., Li, Y., Zhu, S., & Zhang, A. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 28(21), 7384. [Link]

  • Godi, S., & Gómez, D. E. (2018). Advantages and Limitations of Microwave Reactors: From Chemical Synthesis to the Catalytic Valorization of Biobased Chemicals. ACS Sustainable Chemistry & Engineering, 7(1), 35-54. [Link]

  • Microwave Assisted Organic Synthesis. (n.d.). Google Scholar.
  • Safety Considerations for Microwave Synthesis - CEM Corpor
  • Blettner, C. G., König, W. A., Stenzel, W., & Schotten, T. (1999). Microwave-Assisted Aqueous Suzuki Cross-Coupling Reactions. The Journal of Organic Chemistry, 64(11), 3885-3890. [Link]

  • Bandyopadhyay, D. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A, 2(2), 94-104. [Link]

  • Patneedi, C. B., & Sridhar, G. (2015). MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. Rasayan Journal of Chemistry, 8(2), 176-185. [Link]

  • Glasnov, T. N., & Kappe, C. O. (2011). Organic Syntheses Procedure. Organic Syntheses, 88, 236-246. [Link]

  • Dabral, S. K. (2021). Microwave assisted organic synthesis (MAOS). International Journal of Chemical Science, 19(2), 35-41. [Link]

  • D'Souza, D. M., & Müller, T. J. J. (2007). Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. Organic Letters, 9(18), 3507-3510. [Link]

  • Baxendale, I. R., Griffiths-Jones, C. M., Ley, S. V., & Tranmer, G. K. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. Chemistry – A European Journal, 12(16), 4407-4416. [Link]

  • Yadav, A. R., & Mohite, S. K. (2020). Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. World Journal of Pharmacy and Pharmaceutical Sciences, 9(8), 1236-1249. [Link]

  • Reddy, K. S., Kumar, Y. N., & Reddy, C. S. (2009). Microwave-assisted Sonogashira coupling of novel 2-[6-(arylethynyl)pyridin-3-yl]-1H-benzimidazole derivatives. ARKIVOC, 2009(11), 105-114. [Link]

  • Silva, V. L. M., & Silva, A. M. S. (2021). Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. Molecules, 26(20), 6296. [Link]

  • Nun, P., Martinez, J., & Lamaty, F. (2009). Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr. Synlett, 2009(11), 1761-1764. [Link]

  • Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with Heterocyclic Boronic Acids - Benchchem. (n.d.). Google Scholar.
  • Sharma, P., & Kumar, A. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 8(12), 633. [Link]

  • Hemamalini, M., & Vivekananda, S. (2016). Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives A Review. Journal of Chemical and Pharmaceutical Research, 8(1), 592-603. [Link]

  • Jadhav, A. A., & Devale, R. P. (2022). Review on Microwave, The General purpose in Microwave Assisted Synthesis for Green Chemistry. International Journal of Pharmaceutical and Phytopharmacological Research, 12(1), 1-8. [Link]

  • Liu, J., Lam, J. W. Y., & Tang, B. Z. (2012). Microwave-assisted unprotected Sonogashira reaction in water for the synthesis of polysubstituted aromatic acetylene compounds. Green Chemistry, 14(3), 637-640. [Link]

  • Guchhait, S. K., & Hura, N. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC advances, 13(48), 33907-33930. [Link]

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Troubleshooting & Optimization

Technical Support Center: Solving Solubility Issues of Halogenated Benzoates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, practical solutions for overcoming the common yet challenging issue of dissolving halogenated benzoates in aqueous media. The following question-and-answer troubleshooting guide is structured to move from foundational principles to advanced, hands-on protocols.

Section 1: Foundational Concepts - Understanding the "Why"

FAQ 1: Why is my halogenated benzoate poorly soluble in neutral water?

Answer: The limited aqueous solubility of halogenated benzoates stems from a combination of their molecular structure and the physics of dissolution.

  • Increased Lipophilicity: Halogens (F, Cl, Br, I) are more electronegative than hydrogen, but they also increase the molecule's size and surface area. With the exception of fluorine, they are significantly less polar than the carboxylic acid group. This addition of a "hydrophobic" halogen atom to the benzene ring increases the overall lipophilicity (fat-solubility) of the molecule, making it less favorable for it to interact with polar water molecules.

  • pKa and Ionization: Halogenated benzoates are weak acids. For a weak acid to dissolve effectively in water, it must ionize by donating its proton (H+) to form the negatively charged carboxylate salt (benzoate).[1] In neutral water (pH ~7), the compound exists predominantly in its protonated, neutral form (benzoic acid), which is significantly less soluble than its ionized salt form.[2] The sodium salt of benzoic acid, for example, is about 200 times more soluble in water than benzoic acid itself.[2]

  • Crystal Lattice Energy: In the solid state, the molecules are packed into a stable crystal lattice. To dissolve, energy must be supplied to overcome these intermolecular forces. The strong interactions within the crystal can make it difficult for water molecules to solvate individual benzoate molecules, thus limiting solubility.

FAQ 2: How does the position (ortho, meta, para) and type of halogen affect solubility and acidity (pKa)?

Answer: The type and position of the halogen have a pronounced effect on the molecule's acidity (pKa), which is a critical parameter for solubility manipulation.

  • Inductive Effect: All halogens are electron-withdrawing groups due to their high electronegativity. This is known as the inductive effect.[3] This effect pulls electron density away from the carboxylic acid group, stabilizing the negatively charged carboxylate anion that forms upon deprotonation. A more stable conjugate base means the acid is stronger, resulting in a lower pKa value .[4]

  • Effect of Position: The inductive effect is distance-dependent.[3] Therefore, a halogen in the ortho (2-) position has the strongest acid-strengthening effect (lowest pKa) because it is closest to the carboxyl group.[5] A meta (3-) halogen has a moderate effect, and a para (4-) halogen has the weakest inductive effect.

  • "Ortho Effect": For ortho-substituted benzoic acids, an additional steric effect can force the carboxyl group out of the plane of the benzene ring. This disrupts resonance stabilization of the neutral acid form, making it more favorable to deprotonate and thus increasing its acidity.[5][6]

  • Effect of Halogen Type: Generally, the acid-strengthening effect follows the order of electronegativity: F > Cl > Br > I.[4] However, due to the interplay of inductive and steric effects, the observed order of acidity for ortho-isomers can be Br ≈ I > Cl > F.[6]

This understanding of pKa is not just academic; it is the key to unlocking the primary method for solubilization: pH adjustment.

Section 2: Primary Troubleshooting Strategy - pH Adjustment

FAQ 3: What is the most effective first step to dissolve a halogenated benzoate?

Answer: The most direct and effective initial strategy is pH adjustment . By raising the pH of the aqueous medium, you can deprotonate the carboxylic acid, converting the poorly soluble neutral molecule into its highly soluble anionic salt form.

The governing principle is Le Châtelier's principle applied to the acid-base equilibrium. By adding a base (e.g., NaOH), you consume H+ ions, shifting the equilibrium to the right, in favor of the soluble benzoate anion:

C₆H₄(X)COOH (solid, poorly soluble) ⇌ C₆H₄(X)COO⁻ (aqueous, soluble) + H⁺

As a general rule, to ensure that >99% of the compound is in its ionized, soluble form, the pH of the solution should be at least 2 units above the compound's pKa .

Troubleshooting Guide 1: Calculating the Required pH with the Henderson-Hasselbalch Equation

You can precisely calculate the pH needed to achieve a desired ratio of soluble (ionized) to insoluble (unionized) compound using the Henderson-Hasselbalch equation.[7][8]

For a weak acid like a halogenated benzoate, the equation is: pH = pKa + log([A⁻]/[HA])

Where:

  • [A⁻] is the concentration of the soluble, ionized benzoate.

  • [HA] is the concentration of the insoluble, unionized benzoic acid.

Workflow for Calculation:

  • Objective: To have 99% of the compound in the soluble form, the ratio of [A⁻]/[HA] should be 99/1.

  • Find the pKa: Locate the pKa of your specific halogenated benzoate (see Table 1 below).

  • Calculate: pH = pKa + log(99/1) = pKa + 2

This confirms the "pKa + 2" rule of thumb for achieving near-complete dissolution.

Data Presentation: Physicochemical Properties of Common Halogenated Benzoic Acids
CompoundpKa (in water)Typical Aqueous Solubility (Neutral pH)
Benzoic Acid (Reference)4.203.4 g/L
2-Chlorobenzoic Acid2.94[5]2.1 g/L
3-Chlorobenzoic Acid3.830.85 g/L
4-Chlorobenzoic Acid3.99[5]0.23 g/L
4-Fluorobenzoic Acid4.140.56 g/L
2,4-Dichlorobenzoic Acid2.730.8 g/L
Note: Solubility values can vary with temperature and crystal form.

Section 3: Experimental Protocols & Workflows

Experimental Protocol 1: Preparing an Aqueous Stock Solution via pH Adjustment

This protocol details the steps to prepare a 10 mM stock solution of 4-chlorobenzoic acid (MW: 156.57 g/mol ; pKa: 3.99) in water.

Materials:

  • 4-Chlorobenzoic acid

  • High-purity water (e.g., Milli-Q)

  • 1 M NaOH solution

  • Calibrated pH meter

  • Volumetric flasks, magnetic stirrer, and stir bar

Procedure:

  • Calculate Mass: To make 100 mL of a 10 mM solution, you need: 0.1 L * 0.010 mol/L * 156.57 g/mol = 0.1566 g (15.66 mg).

  • Weigh Compound: Accurately weigh 15.66 mg of 4-chlorobenzoic acid and add it to a 100 mL beaker containing a stir bar.

  • Add Solvent: Add approximately 80 mL of high-purity water. The compound will likely not dissolve and will appear as a white suspension.

  • Adjust pH: Begin stirring. Slowly add the 1 M NaOH solution dropwise while monitoring the pH with a calibrated meter. As the pH approaches and surpasses the pKa (3.99), the solid will begin to dissolve.

  • Target pH: Continue adding NaOH until the pH is stable at ~6.0 (pKa + 2). At this point, the solution should be completely clear. Visually confirm that no solid particles remain.

  • Final Volume: Quantitatively transfer the clear solution to a 100 mL volumetric flask.[9] Rinse the beaker with small amounts of water and add the rinsings to the flask to ensure all the compound is transferred.

  • QS to Volume: Carefully add water to the flask until the bottom of the meniscus reaches the 100 mL calibration mark.

  • Final Mix: Cap the flask and invert it several times to ensure the solution is homogeneous.[10] Your 10 mM stock solution is now ready.

Visualization: Workflow for pH-Dependent Solubilization

Below is a diagram illustrating the decision-making process and the chemical principle behind pH adjustment.

G cluster_input Start cluster_process Process cluster_result Result start Halogenated Benzoate (Solid, Insoluble) add_h2o Add Aqueous Medium (e.g., Water, Buffer at pH < pKa) start->add_h2o Step 1 suspension Suspension of HA (Protonated, Insoluble Form) add_h2o->suspension Result add_base Add Base (e.g., NaOH) Raise pH > (pKa + 2) solution Clear Solution of A⁻ (Deprotonated, Soluble Form) add_base->solution Final Result suspension->add_base Step 2: Intervention

Caption: Workflow for dissolving a weak acid via pH adjustment.

Section 4: Advanced Strategies & Troubleshooting

Troubleshooting Guide 2: "My compound precipitates when I dilute my alkaline stock into a neutral buffer for my assay. What's happening?"

Answer: This is a classic case of exceeding the compound's thermodynamic solubility at the final pH.[11]

  • Kinetic vs. Thermodynamic Solubility: Your alkaline stock solution holds the compound in a high-energy, soluble state (the salt). When you dilute this into a neutral buffer, the pH drops rapidly. The compound needs to re-protonate to re-establish equilibrium at the new pH. However, this can lead to a supersaturated solution where the concentration is temporarily higher than its true equilibrium (thermodynamic) solubility.[12] This metastable state is prone to precipitation over time as the system returns to its lowest energy state, which involves the excess compound crashing out of solution.[13]

Solutions:

  • Lower the Stock Concentration: Prepare a more dilute stock solution so that the final concentration in your assay buffer is well below the thermodynamic solubility limit at that pH.

  • Use a Co-solvent: If lowering the concentration is not an option, you must employ an advanced solubilization technique, such as adding a co-solvent.

FAQ 4: pH adjustment is not an option for my experiment. What are my other choices?

Answer: When pH manipulation is incompatible with your experimental system (e.g., live-cell assays, pH-sensitive enzymes), you can turn to formulation-based strategies. The two most common are co-solvents and cyclodextrin complexation .[14]

1. Co-solvents: These are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, making it more favorable for lipophilic compounds to dissolve.[15] Common examples include:

  • Dimethyl Sulfoxide (DMSO): A powerful and versatile aprotic solvent capable of dissolving a wide range of compounds.[16] It is a standard in biological assays but can exhibit cytotoxicity at concentrations above 0.5-1%.[17]

  • Ethanol: A protic solvent often used in formulations. It is less aggressive than DMSO but also generally less effective.

  • Polyethylene Glycols (PEG 300/400): Low molecular weight PEGs are viscous liquids that are excellent solubilizing agents.

2. Cyclodextrin Inclusion Complexes: Cyclodextrins are ring-shaped molecules made of sugar units. They have a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) inner cavity.[18] The lipophilic halogenated benzoate can insert itself into this cavity, forming an "inclusion complex."[19] This complex has a water-soluble exterior, effectively masking the hydrophobic compound and dramatically increasing its apparent aqueous solubility.[20][21]

Experimental Protocol 2: Screening for an Effective Co-Solvent

Objective: To determine the minimum percentage of a co-solvent required to maintain the solubility of a target compound at its final assay concentration.

Procedure:

  • Prepare High-Concentration Stock: Prepare a concentrated stock of your halogenated benzoate in 100% DMSO (e.g., 100 mM).

  • Set up Test Vials: In a series of clear glass vials, prepare your final aqueous assay buffer.

  • Spike and Observe: Add the DMSO stock to each vial to achieve the final desired assay concentration. For example, to achieve a 100 µM final concentration from a 100 mM stock, you would perform a 1:1000 dilution (e.g., 1 µL stock into 999 µL buffer). This results in a final DMSO concentration of 0.1%.

  • Test Increasing Co-solvent Levels: If precipitation is observed, repeat the process but pre-mix the DMSO stock with the buffer at increasing final co-solvent concentrations (e.g., 0.5%, 1%, 2%, 5% DMSO).

  • Determine Minimum Effective %: The lowest percentage of co-solvent that results in a clear, stable solution over your experimental timeframe is the optimal concentration to use. Always run a "vehicle control" in your main experiment using this same concentration of co-solvent to account for any effects of the solvent itself.[22]

Visualization: Co-Solvent and Cyclodextrin Mechanisms

G cluster_cosolvent Co-Solvent Mechanism cluster_cyclodextrin Cyclodextrin Mechanism p1 p2 p3 p4 p5 p6 p7 p8 drug_c Drug label_c Water molecules (high polarity) create an unfavorable environment for the lipophilic drug, causing aggregation. drug_c2 Drug cosolvent Co-Solvent label_c2 Co-solvent molecules reduce the overall polarity, allowing the drug to be solvated. drug_cd Drug cd Cyclodextrin (Hydrophobic Cavity) drug_cd->cd Forms complex Inclusion Complex (Water Soluble) drug_in_complex Drug

Caption: Mechanisms of co-solvency and cyclodextrin complexation.

References

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applic
  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. Pharma Excipients.
  • Cyclodextrin complexes: Perspective from drug delivery and formul
  • Dimethyl sulfoxide (DMSO): Significance and symbolism.
  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed.
  • The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. PMC.
  • Thermodynamic vs. kinetic solubility: Knowing which is which.
  • Considerations regarding use of solvents in in vitro cell based assays. PMC.
  • Optimizing solubility: kinetic versus thermodynamic solubility tempt
  • Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed.
  • Chapter 3. Pharmacokinetics. AccessPhysiotherapy.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
  • Acidity of o-halobenzoic acids. Chemistry Stack Exchange.
  • Henderson-Hasselbalch equation – An ABC of PK/PD.
  • Acidity of Carboxylic Acids. HCPG College, Varanasi.
  • Substituent Effects on Acidity. Organic Chemistry | OpenStax.
  • Lab Skills: Preparing Stock Solutions. YouTube.
  • 2.5: Preparing Solutions. Chemistry LibreTexts.
  • 20.4: Substituent Effects on Acidity. Chemistry LibreTexts.
  • What is the solubility of benzoic acid and sodium benzoate in w
  • Sodium benzo

Sources

Stability of Ethyl 3-bromo-4-chloro-5-methylbenzoate under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Subject: Technical Guide: Stability of Ethyl 3-bromo-4-chloro-5-methylbenzoate in Basic Media

Executive Summary

This compound exhibits low stability in aqueous basic conditions due to rapid ester hydrolysis (saponification). While the molecule contains a halogenated aromatic ring potentially susceptible to Nucleophilic Aromatic Substitution (SNAr), the rate of hydrolysis significantly outpaces substitution under standard laboratory conditions.

Key Recommendation: Avoid strong aqueous bases (NaOH, KOH, LiOH) during workup and purification. Use mild, non-nucleophilic bases (e.g., Sodium Bicarbonate, NaHCO₃) and maintain low temperatures (0–5 °C) to preserve the ester functionality.

Technical Deep Dive: Reactivity Profile

Primary Instability: Ester Hydrolysis (Saponification)

The most immediate threat to this molecule in basic media is the attack of the hydroxide ion (OH⁻) on the carbonyl carbon.

  • Mechanism: Base-promoted hydrolysis yields the carboxylate salt (3-bromo-4-chloro-5-methylbenzoate anion) and ethanol.

  • Kinetics: This reaction is irreversible and rapid, especially in the presence of alcoholic co-solvents (MeOH, EtOH) which increase the solubility of the hydroxide.

Secondary Instability: Nucleophilic Aromatic Substitution (SNAr)

Users often ask if the 4-chloro or 3-bromo substituents are labile.

  • Risk Assessment: Low.

  • Mechanistic Insight: For SNAr to occur, the ring requires strong electron-withdrawing groups (EWG) ortho or para to the leaving group to stabilize the Meisenheimer intermediate.[1]

    • The Ester group (para to Cl) is a moderate EWG, theoretically activating the 4-Cl position.

    • However, the 5-Methyl group (ortho to Cl) is electron-donating and sterically hindering, effectively deactivating the 4-position toward nucleophilic attack.

  • Outcome: Hydrolysis usually consumes the ester before SNAr can occur. Once hydrolyzed, the resulting carboxylate anion (-COO⁻) is electron-rich, rendering the ring inert to further nucleophilic attack.

Troubleshooting Guide (Q&A)

Category A: Yield Loss & Purity Issues

Q1: I washed my reaction mixture with 1N NaOH, and my product yield dropped significantly. Where did it go? A: Your product likely hydrolyzed and extracted into the aqueous layer.

  • Diagnosis: Acidify the aqueous waste layer to pH 1–2 with HCl. If a precipitate forms (3-bromo-4-chloro-5-methylbenzoic acid), hydrolysis occurred.

  • Solution: Switch to saturated NaHCO₃ or pH 7.4 phosphate buffer for neutralizing acidic reaction mixtures.

Q2: I see a new spot on TLC after treating with Sodium Ethoxide (NaOEt) in Ethanol. Is this the hydrolyzed acid? A: Probably not. If you used anhydrous NaOEt/EtOH, you likely performed a Transesterification (if the starting ester was not ethyl) or simply observed the starting material if it is the ethyl ester.

  • Caveat: If water was present, hydrolysis occurred.[2] If the reaction was heated vigorously, you might observe minor SNAr products (ethoxy displacing chloro), but this is kinetically unfavorable compared to simple ester interactions.

Category B: Synthetic Strategy

Q3: Can I use Lithium Hydroxide (LiOH) to selectively hydrolyze a different ester in the presence of this molecule? A: No. The benzoate ester is generally less sterically hindered than tertiary alkyl esters but comparable to primary alkyl esters. LiOH will hydrolyze the ethyl benzoate moiety rapidly.

  • Workaround: If you need to manipulate another part of the molecule, consider using acid-catalyzed conditions or enzymatic hydrolysis (e.g., PLE - Pig Liver Esterase) which may offer selectivity based on steric fit.

Q4: Is the bromine at position 3 stable to base? A: Yes. The bromine is at the meta position relative to the ester. It is not activated for SNAr and is stable to hydroxide. However, it remains susceptible to Lithium-Halogen exchange if you use organolithium bases (e.g., n-BuLi) at temperatures above -78 °C.

Visualization: Reactivity Pathways

The following diagram illustrates the competing pathways when the molecule is exposed to base. Note that Path A (Hydrolysis) is the dominant "sink" for the molecule.

ReactivityPathways Start Ethyl 3-bromo-4-chloro- 5-methylbenzoate Tetrahedral Tetrahedral Intermediate Start->Tetrahedral Fast Attack at Carbonyl SNArProd SNAr Product (4-Hydroxy/Alkoxy derivative) UNLIKELY Start->SNArProd Slow Attack at C4 (Hindered by 5-Me) Base Strong Base (OH- / H2O) Base->Start HydrolysisProd Hydrolysis Product (Carboxylate Salt) DOMINANT PATH Tetrahedral->HydrolysisProd Loss of EtO-

Caption: Path A (Red) represents the rapid hydrolysis of the ester. Path B (Grey) represents the kinetically disfavored SNAr reaction.

Optimized Experimental Protocol: Safe Workup

Objective: Neutralize an acidic reaction mixture containing this compound without inducing hydrolysis.

Materials:

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • Brine (Saturated NaCl)

  • Ice bath

Procedure:

  • Cool Down: Place the reaction vessel in an ice bath to cool to 0–5 °C.

  • Dilution: Dilute the organic reaction mixture with EtOAc or DCM.

  • Quenching: Slowly add saturated NaHCO₃ with vigorous stirring. Caution: Gas evolution (CO₂) will occur.

  • Separation: Transfer to a separatory funnel. Separate the layers immediately. Do not let the mixture stand.

  • Wash: Wash the organic layer once with water and once with brine.

  • Drying: Dry over anhydrous Na₂SO₄ (Sodium Sulfate) or MgSO₄.

  • Concentration: Evaporate solvent at < 40 °C.

Why this works: NaHCO₃ is a weak base (pH ~8.5), which is generally insufficient to drive the hydrolysis of hindered benzoates at low temperatures, whereas NaOH (pH 14) would cause immediate degradation.

References

  • Ester Hydrolysis Mechanisms : "Nucleophilic Acyl Substitution: Hydrolysis of Esters." Chemistry LibreTexts. Link

  • SNAr Reactivity Rules : "Nucleophilic Aromatic Substitution." OpenStax Organic Chemistry. Link

  • Substituent Effects : "Ortho-Effect in Benzoate Hydrolysis." Journal of the Chemical Society. Link

  • Compound Data : "Ethyl 4-chlorobenzoate Properties." PubChem. Link

Sources

Troubleshooting low conversion rates in palladium-catalyzed ester couplings

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: Troubleshooting Low Conversion in Ester Couplings Audience: Senior Chemists & Process Engineers

Core Directive: The "Goldilocks" Principle of Carbonylation

Do not simply increase catalyst loading. In palladium-catalyzed alkoxycarbonylation (converting aryl/vinyl halides to esters), low conversion is rarely a simple kinetic failure. It is almost always a competitive inhibition problem.

Unlike standard cross-couplings (Suzuki/Buchwald), Carbonylation involves a gaseous reagent (CO) that is also a potent ligand. The most common cause of failure is CO Poisoning :

  • Too High CO Pressure: Saturates the Pd(0) center, forming inactive Pd(CO)n clusters and preventing Oxidative Addition.

  • Too Low CO Pressure: Leads to

    
    -hydride elimination (if alkyl) or direct reduction (hydrodehalogenation), yielding the side product Ar-H.
    

Your goal is to maintain the catalytic cycle in the active window where Oxidative Addition is faster than CO saturation.

The Mechanistic Landscape

To troubleshoot, you must visualize the "Off-Cycle" traps.

Diagram 1: The Carbonylation Cycle & Failure Modes

Caption: The catalytic cycle for Pd-catalyzed alkoxycarbonylation. Note the "Dead End" (Red) where high CO pressure sequesters the active catalyst, and the "Reduction" path (Orange) caused by CO starvation.

CarbonylationCycle Pd0 Active Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X (Rate Limiting) DeadEnd INACTIVE CLUSTER Pd(CO)n / Pd Black Pd0->DeadEnd High CO Pressure (Inhibition) CO_Coord CO Coordination (Ar-Pd(CO)-X) OxAdd->CO_Coord + CO Reduction SIDE REACTION Reduction to Ar-H OxAdd->Reduction Low CO / H-Source (Dehalogenation) AcylPd Migratory Insertion (Acyl-Pd-X) CO_Coord->AcylPd Insertion Prod Ester Product (Ar-COOR) AcylPd->Prod + ROH / Base - HX Prod->Pd0 Regeneration

Diagnostic Triage & Troubleshooting Guides

Issue 1: Zero Conversion (Starting Material Remains)

Symptom: HPLC shows 95%+ starting aryl halide. No Pd black is visible (solution remains clear/yellow). Root Cause: CO Inhibition (The "Negative Order" Effect). High pressures of CO (>5 bar) often inhibit the reaction by stabilizing Pd(L)(CO)3 species, which are unreactive toward oxidative addition [1][4].

Corrective Protocol:

  • Reduce Pressure: If running at 10 bar, drop to 1 atm (balloon) . Many modern ligands (Xantphos, CataCXium A) operate best at atmospheric pressure.

  • Switch to CO Surrogate: Use Phenyl Formate or Molybdenum Hexacarbonyl (Mo(CO)6) . These release CO slowly, keeping the concentration low enough to allow oxidative addition but high enough to prevent catalyst decomposition.

  • Temperature Check: Oxidative addition is endothermic. Increase temperature to 80–100°C to shift the equilibrium toward the active Pd(0)L2 species.

Issue 2: Reaction Stalls (Pd Black Precipitates)

Symptom: Reaction starts but stops at 30-50% conversion. Black precipitate forms on the flask walls. Root Cause: Ligand Dissociation . Monodentate ligands (like PPh3) dissociate easily, allowing Pd atoms to aggregate into inactive nanoparticles (Pd Black).

Corrective Protocol:

  • Change Ligand: Switch to a wide bite-angle bidentate ligand .

    • Recommendation: Xantphos (Bite angle ~111°). It acts like a "claw," holding the Pd metal securely during the reductive elimination step [5][6].

  • Increase Ligand Loading: Operate at a Pd:Ligand ratio of 1:2 or 1:4 (instead of 1:1) to shift equilibrium toward the ligated species.

Issue 3: Side Product Formation (Ar-H)

Symptom: Starting material is consumed, but the product is the de-halogenated arene (Ar-H), not the ester. Root Cause: CO Starvation or Base Incompatibility . If CO insertion is slow (or CO is absent), the Ar-Pd-X intermediate will undergo reduction (often abstracting a hydride from the alcohol solvent or base).

Corrective Protocol:

  • Increase CO Availability: If using a balloon, ensure vigorous stirring (>800 RPM) to maximize gas-liquid mass transfer.

  • Switch Base: If using Et3N (which can serve as a hydride source via

    
    -H elimination), switch to an inorganic base like K2CO3  or K3PO4 .
    

Data Presentation: Ligand Performance Matrix

Comparison of ligand efficacy in the carbonylation of electron-neutral aryl bromides (1 atm CO, 80°C).

Ligand ClassSpecific LigandStabilityReactivity (Ar-Br)Recommended For
Monodentate PPh3Low (Pd Black)ModerateSimple Aryl Iodides only
Bidentate (Rigid) Xantphos High High General Purpose / Aryl Bromides [5]
Bidentate (Flex) dppfModerateModerateSterically hindered substrates
Bulky Electron-Rich CataCXium AHighVery HighAryl Chlorides / Tosylates
Bulky Biaryl BrettPhosModerateLow (in CO)Not recommended for Carbonylation

Validated Experimental Protocols

Protocol A: The "Standard" Xantphos Method (Balloon Pressure)

Best for: Aryl Bromides/Iodides, scale < 5g.

  • Setup: Charge a dry flask with:

    • Aryl Bromide (1.0 equiv)

    • Pd(OAc)2 (1–2 mol%)

    • Xantphos (2–4 mol%) — Crucial: Maintain 1:2 Pd/Ligand ratio.

    • Na2CO3 or K3PO4 (2.0 equiv) — Avoid organic amine bases if reduction is observed.

  • Solvent: Add dry alcohol (MeOH/EtOH) or Alcohol/Toluene mix (0.2 M concentration).

  • Degas: Sparge with Argon for 10 mins.

  • CO Introduction: Evacuate and backfill with CO (balloon) three times.

  • Reaction: Heat to 80°C with vigorous stirring.

    • Note: Do not overheat (>110°C) with balloons, as solvent vapor pressure will dilute CO concentration.

Protocol B: The Surrogate Method (No Gas Cylinder)

Best for: Safety-restricted labs or parallel screening.

  • Reagents: Use Phenyl Formate (1.5 equiv) as the CO source.

  • Catalyst: Pd(OAc)2 (2 mol%) + Xantphos (4 mol%).

  • Base: Et3N (2.0 equiv) is required here to decompose the formate and release CO.

  • Temp: Heat to 65–80°C in a sealed tube.

    • Mechanism:[1][2][3][4][5] Et3N promotes the decomposition of Phenyl Formate

      
       Phenol + CO. This generates CO in situ at a controlled rate, preventing catalyst saturation [2].
      

Logic Map: Troubleshooting Decision Tree

Diagram 2: The Diagnostic Flow

Caption: Step-by-step logic to resolve low yields. Follow the path based on your HPLC/LCMS data.

Troubleshooting Start Reaction Outcome? NoRxn SM Recovered (No Pd Black) Start->NoRxn Reduct Product is Ar-H Start->Reduct Black Pd Black Precipitate (Stalled) Start->Black CheckCO Check CO Pressure NoRxn->CheckCO Sol1 LOWER Pressure (Try 1 atm) CheckCO->Sol1 If >5 bar CheckBase Check Base/Stirring Reduct->CheckBase Sol2 Increase Stir Rate Switch to K2CO3 CheckBase->Sol2 CheckLig Check Ligand Black->CheckLig Sol3 Switch to Xantphos Increase L:Pd ratio CheckLig->Sol3

FAQ: Field Insights

Q: Can I use Pd/C for esterification to avoid soluble metal removal? A: Yes, but with caveats. Heterogeneous Pd/C often suffers from significant leaching during carbonylation (the "boomerang" effect). The active species is often soluble Pd that leaches out and then re-deposits. If you see low conversion with Pd/C, it is likely that the CO pressure is too high, preventing the initial leaching/oxidative addition step.

Q: Why is my aryl chloride not reacting, even with Xantphos? A: Aryl chlorides are significantly less reactive. Xantphos is excellent for bromides/iodides. For chlorides, you need a ligand that creates a more electron-rich Pd center to facilitate oxidative addition. Switch to CataCXium A or di-adamantyl-n-butylphosphine (CataCXium A) , and consider raising the temperature to 110°C [7].

Q: I am making a t-butyl ester and the yield is <10%. Why? A: Sterics and Nucleophilicity. t-Butanol is bulky and a poor nucleophile. The acyl-Pd intermediate might decompose before the alcohol attacks.

  • Fix: Use DMAP (10-20 mol%) as a nucleophilic catalyst. DMAP attacks the Acyl-Pd to form a highly reactive Acyl-pyridinium species, which is then rapidly attacked by the bulky alcohol.

References

  • Colquhoun, H. M., Thompson, D. J., & Twigg, M. V. (1991). Carbonylation: Direct Synthesis of Carbonyl Compounds. Plenum Press. (Classic text on CO inhibition kinetics).
  • Fujen, S., et al. (2016). Palladium-Catalyzed Alkoxycarbonylation of Unactivated Secondary Alkyl Bromides at Low Pressure. Journal of the American Chemical Society, 138(24), 7520–7523.[4]

  • Beller, M., et al. (2009). Palladium-catalyzed carbonylation reactions of aryl halides and related compounds. Accounts of Chemical Research, 42(11), 1664-1678.

  • Munday, R. H., Martinelli, J. R., & Buchwald, S. L. (2008).[6] Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates. Journal of the American Chemical Society, 130(9), 2754-2755.

  • Martinelli, J. R., et al. (2008).[6] Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos. Journal of Organic Chemistry, 73(18), 7102-7107.

  • van Leeuwen, P. W. N. M., et al. (2000). Ferrocenylphosphines as Ligands in Palladium-Catalyzed Methoxycarbonylation of Ethene. Organometallics, 19(13), 2543–2548.

  • Beller, M., et al. (2010). Catalytic Carbonylation Reactions: An Update. Chemical Reviews, 110(2), 1024-1078.

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Ethyl 3-bromo-4-chloro-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a detailed protocol for the proper disposal of Ethyl 3-bromo-4-chloro-5-methylbenzoate (CAS No. 1564628-51-8). This halogenated aromatic ester requires meticulous handling and disposal to ensure laboratory safety, protect environmental integrity, and maintain regulatory compliance. This document moves beyond a simple checklist, explaining the scientific and regulatory rationale behind each procedural step.

Hazard Assessment and Waste Characterization

The foundational step in responsible disposal is understanding the material's inherent risks. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, data from structurally analogous compounds allow for a reliable hazard inference. Compounds like Methyl 4-bromo-3-methylbenzoate and other halogenated benzoates are known to cause skin, eye, and respiratory irritation.[1][2][3][4] Therefore, this compound must be handled as a hazardous substance.

Under the U.S. Environmental Protection Agency (EPA) regulations, specifically the Resource Conservation and Recovery Act (RCRA), any individual or facility that produces or generates a hazardous material is responsible for its safe management from "cradle to grave."[5] This necessitates a formal waste characterization. Based on its chemical structure (a halogenated organic compound), waste containing this compound would likely be classified under hazardous waste codes for halogenated organic compounds, such as the EPA's F-list for spent solvents if used in such a manner, or more generally as a toxic organic waste.[6][7]

Table 1: Inferred Properties and Hazard Profile

PropertyValue / ClassificationRationale & Significance
Chemical Class Halogenated Aromatic EsterHalogenated compounds are often persistent in the environment and require specialized disposal methods, such as high-temperature incineration, to prevent the formation of toxic byproducts.[8][9]
Physical State Solid (inferred)Handling as a solid requires precautions to avoid generating dust, which can be inhaled.[2]
Inferred Health Hazards Skin Irritation (Category 2)Serious Eye Irritation (Category 2)Respiratory IrritationBased on data for similar halogenated benzoates.[3][4] This dictates the minimum required Personal Protective Equipment (PPE).
Environmental Hazards Potentially EcotoxicAromatic and halogenated compounds can be hazardous to aquatic life. Disposal into sanitary sewer systems is strictly prohibited.[10][11]
RCRA Waste Status Hazardous WasteThe generator must manage this material according to all local and national hazardous waste regulations.[12][13]

Core Principles of Halogenated Waste Management

The disposal of halogenated compounds is governed by stringent principles due to their chemical nature.

  • Segregation is Mandatory : Halogenated organic waste must always be collected in a dedicated waste stream, separate from non-halogenated organic waste.[14][15] The reason for this is twofold:

    • Treatment Method : Halogenated waste requires high-temperature incineration with specialized "scrubbers" to neutralize the acidic gases (e.g., HCl, HBr) produced during combustion.[8] Mixing it with non-halogenated waste contaminates the entire volume, making all of it more difficult and expensive to treat.

    • Regulatory Compliance : Waste streams are tracked by specific codes. Improper mixing can lead to regulatory violations.

  • Prohibited Disposal Routes : The following disposal methods are strictly forbidden and illegal for hazardous chemical waste:

    • No Sink Disposal : The compound's low water solubility and potential ecotoxicity make sewer disposal unacceptable.[10][16]

    • No Trash Disposal : Disposing of hazardous chemicals in the regular solid waste can expose sanitation workers to risks and contaminate landfills.

    • No Intentional Evaporation : Volatilizing the compound in a fume hood is not a disposal method and is an illegal release of pollutants into the atmosphere.[11][16]

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe handling and disposal of this compound waste.

Step 1: Assemble Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure appropriate PPE is worn. This is your primary defense against exposure.

  • Eye Protection : Wear tightly fitting safety goggles or a face shield.[2][17]

  • Hand Protection : Use chemically resistant gloves (e.g., Nitrile rubber). Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection : A standard laboratory coat is required. Ensure it is fully buttoned.

  • Respiratory Protection : If there is a risk of generating dust or aerosols and work cannot be performed in a certified chemical fume hood, a NIOSH-approved respirator may be necessary.

Step 2: Prepare the Hazardous Waste Container

The integrity of the disposal process begins with the container.

  • Select a Compatible Container : Use a clean, dry container made of a chemically resistant material like borosilicate glass or high-density polyethylene (HDPE). The container must have a screw-on, leak-proof cap.[12][16] The original reagent bottle, if empty, is an excellent choice.

  • Apply a Hazardous Waste Label : Affix a completed hazardous waste tag or label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound" and any other constituents.

    • The specific hazards (e.g., "Irritant," "Toxic").

    • The accumulation start date (the date the first drop of waste enters the container).

Step 3: Waste Accumulation and In-Lab Storage

Waste should be accumulated at or near the point of generation in what the EPA defines as a Satellite Accumulation Area (SAA).[18]

  • Transfer Waste Carefully : Use a funnel to transfer liquid waste or a spatula for solids to prevent spillage. Perform all transfers within a chemical fume hood.

  • Keep Container Closed : The waste container must remain tightly sealed at all times except when actively adding waste.[11][16] This prevents the release of vapors and protects the lab atmosphere.

  • Utilize Secondary Containment : Store the waste container within a larger, chemically resistant tray or tub.[12][16] This will contain any potential leaks or spills.

  • Segregate Incompatibles : Ensure the waste container is stored away from incompatible materials, such as strong oxidizing agents, acids, or bases, to prevent dangerous reactions.[15][19]

Step 4: Final Disposal and Removal

Laboratory personnel are responsible for the waste until it is collected by trained professionals.

  • Monitor Fill Level : Do not overfill the container. Stop adding waste when it reaches 90% capacity to allow for vapor expansion.

  • Request Pickup : Once the container is full or has been in accumulation for the maximum time allowed by your institution (e.g., 9-12 months), arrange for disposal.[11] This is typically done by contacting your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[16]

  • Maintain Records : Keep a log of the waste generated. Proper documentation is a key component of regulatory compliance.[18]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation Phase cluster_accum Accumulation Phase cluster_disposal Disposal Phase A Waste Generated: Ethyl 3-bromo-4-chloro- 5-methylbenzoate B Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Step 2: Prepare Labeled 'Halogenated Waste' Container B->C D Transfer Waste into Container (Inside Fume Hood) C->D E Securely Cap Container (Keep Closed When Not in Use) D->E F Place in Secondary Containment in Satellite Accumulation Area E->F G Container Full (<=90%) or Max Time Reached? F->G H Request Pickup from EH&S or Licensed Contractor G->H Yes I Continue Accumulation (Weekly Inspection) G->I No J Maintain Disposal Records (Cradle-to-Grave Compliance) H->J I->G

Caption: Disposal workflow for this compound.

Emergency Procedures for Spills

In the event of a spill, prompt and correct action is critical to mitigate hazards.

  • Small Spills (manageable by lab personnel) :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an absorbent material suitable for chemicals (e.g., vermiculite or a commercial spill kit).

    • Carefully sweep up or collect the absorbed material into a designated waste bag or container.

    • All cleanup materials (gloves, absorbents, etc.) must be treated as hazardous waste and disposed of in the halogenated waste stream.[16]

    • Clean the spill area with soap and water.

  • Large Spills (or spills outside of a contained area) :

    • Evacuate the area immediately.

    • Alert your supervisor and contact your institution's emergency number or EH&S department.

    • Do not attempt to clean up a large or uncontrolled spill unless you are specifically trained to do so.

By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to personal safety, environmental stewardship, and scientific integrity.

References

  • University of Canterbury. (n.d.). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Daniels Health. (n.d.). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Stanford Environmental Health & Safety. (2008). Laboratory Chemical Waste Guidelines.
  • Sciencemadness Wiki. (n.d.). Proper disposal of chemicals.
  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
  • Texas Woman's University. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
  • U.S. Environmental Protection Agency. (n.d.). Learn the Basics of Hazardous Waste.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Thermo Fisher Scientific. (2010, November 29). Safety Data Sheet for Methyl 4-bromo-3-methylbenzoate.
  • University of Rochester. (n.d.). Halogenated Waste.
  • ResearchGate. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
  • WMSolutions.com. (n.d.). F List - Hazardous Wastes From Non-Specific Sources.
  • ECHEMI. (n.d.). Ethyl 3-bromo-5-chlorobenzoate SDS, 1095274-55-7 Safety Data Sheets.
  • CymitQuimica. (2026, February 8). Safety Data Sheet for Ethyl 4-Bromo-3-(Ethoxymethyl)Benzoate.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • PubChem. (n.d.). Ethyl 4-bromo-3-methylbenzoate.
  • Fisher Scientific. (2025, December 20). Safety Data Sheet for Methyl 4-bromo-3-methylbenzoate.

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